3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
Description
3,5,8,3'-Tetramethoxy-6,7:4',5'-bis(methylenedioxy)flavone has been reported in Persicaria orientalis with data available.
Properties
Molecular Formula |
C21H18O10 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C21H18O10/c1-23-10-5-9(6-11-15(10)28-7-27-11)14-18(25-3)13(22)12-16(24-2)20-21(30-8-29-20)19(26-4)17(12)31-14/h5-6H,7-8H2,1-4H3 |
InChI Key |
IFRKPKWNSUEXHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3=C(C(=O)C4=C(O3)C(=C5C(=C4OC)OCO5)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Sourcing and Isolation of Polymethoxyflavones, with Reference to 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources of polymethoxyflavones (PMFs), with a specific focus on the challenges in identifying a natural source for 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone. While a definitive natural origin for this specific flavone (B191248) remains unconfirmed in publicly accessible literature, this document details the rich sources of structurally related PMFs, particularly from the plant Murraya paniculata. Furthermore, this guide presents a generalized, in-depth experimental protocol for the extraction, isolation, and characterization of PMFs, drawing from established methodologies. Quantitative data for related compounds are summarized, and key experimental and logical workflows are visualized to aid researchers in the field of natural product chemistry and drug discovery.
Introduction: The Elusive Natural Source
This compound is a complex polymethoxyflavone. Despite extensive searches of chemical and biological databases, a specific natural source for this compound has not been definitively identified in peer-reviewed scientific literature. The compound is available from commercial chemical suppliers, suggesting it may be a synthetic product or a very rare, uncharacterized natural product.
However, the structural characteristics of this flavone are indicative of a class of compounds known as polymethoxyflavones (PMFs), which are abundant in certain plant families, notably the Rutaceae. This guide, therefore, focuses on a well-documented source of diverse PMFs, Murraya paniculata (L.) Jack, as a model for understanding the natural sourcing and isolation of compounds of this type.
Polymethoxyflavones from Murraya paniculata
Murraya paniculata, commonly known as orange jasmine, is an evergreen shrub recognized for its rich phytochemical profile, particularly its high concentration and diversity of PMFs.[1][2] These compounds have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties.[2]
Documented Polymethoxyflavones in Murraya paniculata
Numerous studies have been conducted to isolate and identify the flavonoid constituents of Murraya paniculata. The leaves, stems, and fruits have all been found to contain a variety of PMFs.[2][3] While the target compound of this guide has not been reported, a multitude of structurally similar flavones have been successfully isolated and characterized.
Table 1: Selected Polymethoxyflavones Isolated from Murraya paniculata
| Compound Name | Molecular Formula | Plant Part | Reference |
| 5,7,3',4',5'-Pentamethoxyflavone | C20H20O7 | Leaves | [4] |
| 5,7,8,3',4',5'-Hexamethoxyflavone | C21H22O8 | Leaves | [4] |
| 3,5,7,3',4',5'-Hexamethoxyflavone | C21H22O8 | Leaves | [3][4] |
| 3,5,7,8,3',4',5'-Heptamethoxyflavone | C22H24O9 | Leaves | [3][4] |
| 5,6,7,3',4'-Pentamethoxyflavone | C20H20O7 | Leaves | [5] |
| 5-Hydroxy-6,7,8,3',4'-pentamethoxyflavone | C20H20O8 | Leaves | [5] |
Generalized Experimental Protocol for the Isolation of Polymethoxyflavones
The following protocol is a representative methodology for the extraction and isolation of PMFs from plant material, based on techniques reported for Murraya paniculata.[5][6][7] This protocol can be adapted and optimized for other plant sources rich in PMFs.
Preparation of Plant Material
-
Collection and Drying: Collect fresh plant material (e.g., leaves and stems of Murraya paniculata).
-
Grinding: Air-dry the plant material in a shaded, well-ventilated area until brittle. Grind the dried material into a coarse powder using a mechanical grinder.
Extraction
-
Solvent Maceration and Ultrasonic-Assisted Extraction:
-
Soak the powdered plant material in 70-95% ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature.[7]
-
Following maceration, subject the mixture to ultrasonic extraction for 30-45 minutes to enhance extraction efficiency.[6][7]
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.
-
Fractionation and Purification
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction, typically rich in flavonoids, to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualization with UV light and/or a suitable staining reagent (e.g., AlCl₃ for flavonoids).[7]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool fractions containing compounds of interest and subject them to further purification by Prep-HPLC on a C18 column.
-
Use a gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid) as the mobile phase.[6]
-
Structural Elucidation
The structure of the purified compounds can be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the flavonoid skeleton and substitution pattern.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation of polymethoxyflavones.
Hypothetical Signaling Pathway Modulation
Polymethoxyflavones are known to modulate various signaling pathways involved in inflammation and cancer. The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a polymethoxyflavone.
Conclusion
While the natural origin of this compound remains to be discovered, the study of polymethoxyflavones from sources like Murraya paniculata provides a robust framework for the isolation and characterization of this class of compounds. The detailed experimental protocol and workflows presented in this guide are intended to serve as a valuable resource for researchers engaged in the exploration of natural products for potential therapeutic applications. Further phytochemical investigations into a wider range of plant species may yet reveal the natural source of this and other novel polymethoxyflavones.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Isolation of Flavonoids from Murraya Paniculata L. – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 7. CN102669195A - Method for extracting total flavonoids from murraya paniculata stems and leaves - Google Patents [patents.google.com]
An In-depth Technical Guide on the Isolation and Characterization of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities.[1] Polymethoxylated flavones (PMFs), in particular, have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[2] The target compound, 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone, possesses a unique substitution pattern with four methoxy (B1213986) groups and two methylenedioxy bridges, suggesting it may exhibit novel bioactivities. This guide provides a detailed overview of the requisite experimental protocols for its isolation and structural elucidation.
Isolation Methodology
The isolation of the target flavone (B191248) from a plant matrix is a multi-step process involving extraction, fractionation, and purification.
Extraction
The initial step involves the extraction of flavonoids from the plant material. The choice of method and solvent is critical for achieving high extraction efficiency.
Experimental Protocols:
-
Maceration: This is a simple and cost-effective method involving soaking the plant material in a solvent for an extended period.[3]
-
Protocol:
-
Grind the dried and powdered plant material to a fine powder (particle size <0.5 mm).[4]
-
Suspend the powder in a suitable solvent (e.g., 70% ethanol (B145695) or methanol) in a sealed container.[4][5]
-
Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process with fresh solvent to ensure exhaustive extraction.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator.
-
-
-
Soxhlet Extraction: This method provides a more efficient extraction through continuous percolation of a warm solvent.[3]
-
Protocol:
-
Place the powdered plant material in a thimble within the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with the extraction solvent (e.g., ethanol or methanol).
-
Heat the flask to the boiling point of the solvent. The solvent vapor will travel up to the condenser, where it will condense and drip into the thimble containing the plant material.
-
The extract will be siphoned back into the distilling flask once the chamber is full.
-
Continue the process for several cycles until the solvent in the siphoning tube runs clear.
-
Concentrate the resulting extract using a rotary evaporator.
-
-
-
Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to enhance the release of flavonoids from the plant cells, improving efficiency and reducing extraction time.[6]
-
Protocol:
-
Suspend the powdered plant material in the extraction solvent in a flask.
-
Place the flask in an ultrasonic bath operating at a frequency of around 40 kHz.[7]
-
Apply sonication for a specified duration (e.g., 30 minutes) and at a controlled temperature.
-
Filter the mixture and concentrate the extract.
-
-
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[6]
-
Protocol:
-
Place the powdered plant material and solvent in a microwave-safe extraction vessel.
-
Irradiate the mixture with microwaves at a set power and for a specific time.
-
After extraction, cool the vessel, filter the contents, and concentrate the extract.
-
-
Fractionation and Purification
The crude extract, containing a complex mixture of compounds, requires further fractionation and purification to isolate the target flavone.
Experimental Protocols:
-
Column Chromatography (CC): This is a fundamental technique for the separation of compounds based on their differential adsorption to a stationary phase.[8]
-
Protocol:
-
Prepare a slurry of the stationary phase (e.g., silica (B1680970) gel) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry.
-
Adsorb the concentrated crude extract onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest.
-
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used for the final purification of the target compound.[2]
-
Protocol:
-
Dissolve the partially purified fraction in a suitable solvent.
-
Inject the solution into a preparative HPLC system equipped with a suitable column (e.g., C18).
-
Elute with an optimized mobile phase (e.g., a methanol-water or acetonitrile-water gradient).
-
Monitor the elution using a UV detector at a wavelength where flavonoids absorb (typically 254 nm and 340 nm).
-
Collect the peak corresponding to the target flavone.
-
Evaporate the solvent to obtain the pure compound.
-
-
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that is particularly useful for separating polymethoxylated flavones.[9]
-
Protocol:
-
Select a suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water).
-
Fill the HSCCC coil with the stationary phase and then rotate it at a specific speed.
-
Pump the mobile phase through the coil until hydrodynamic equilibrium is reached.
-
Inject the sample solution.
-
Continuously pump the mobile phase and collect the eluent in fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing the pure compound.
-
-
Structural Characterization
Once isolated, the structure of the flavone is elucidated using a combination of spectroscopic techniques.
Spectroscopic Data
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| UV-Vis Spectroscopy | Two major absorption bands are characteristic of the flavone skeleton. Band I (300-380 nm) corresponds to the B-ring cinnamoyl system, and Band II (240-280 nm) to the A-ring benzoyl system.[10] |
| Mass Spectrometry (MS) | - ESI-MS: Expect to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The exact mass measurement from High-Resolution MS (HRMS) will allow for the determination of the molecular formula (C₂₁H₁₈O₁₀).- MS/MS: Fragmentation patterns will show characteristic losses of methyl radicals (•CH₃) and carbon monoxide (CO) from the flavone core.[11] |
| ¹H NMR Spectroscopy | Expect signals corresponding to aromatic protons on the A and B rings, methoxy group protons, and methylenedioxy group protons. The chemical shifts and coupling constants will provide information on the substitution pattern. |
| ¹³C NMR Spectroscopy | Expect signals for all 21 carbons in the molecule. The chemical shifts will be indicative of the type of carbon (e.g., carbonyl, aromatic, methoxy, methylenedioxy).[12] |
| 2D NMR (COSY, HSQC, HMBC) | These experiments will be crucial to definitively assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule, confirming the positions of the methoxy and methylenedioxy groups. |
Experimental Protocols:
-
UV-Vis Spectroscopy:
-
Protocol: Dissolve a small amount of the pure compound in a UV-transparent solvent (e.g., methanol (B129727) or ethanol) and record the absorption spectrum from 200 to 400 nm using a UV-Vis spectrophotometer.
-
-
Mass Spectrometry:
-
Protocol: Introduce a solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI). Obtain the full scan mass spectrum to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol:
-
Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.
-
Process and analyze the spectra to assign all signals and elucidate the complete structure.
-
-
Visualization of Experimental Workflows
Diagram 1: General Workflow for Flavonoid Isolation and Purification
Caption: A generalized workflow for the isolation and purification of flavonoids from plant material.
Diagram 2: Workflow for Spectroscopic Structure Elucidation
Caption: A workflow for the structural characterization of an isolated flavonoid using various spectroscopic techniques.
Conclusion
The isolation and characterization of this compound, while not specifically documented, can be systematically approached using established phytochemical techniques. This guide provides a comprehensive set of protocols, from extraction to final structure elucidation, tailored for researchers in natural product chemistry and drug development. The successful application of these methods will enable the procurement of the pure compound, paving the way for future investigations into its biological activities and potential therapeutic applications.
References
- 1. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid isolation, reliable characterization, and water solubility improvement of polymethoxyflavones from cold-pressed mandarin essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 8. phcogj.com [phcogj.com]
- 9. Preparative isolation and purification of polymethoxylated flavones from Tangerine peel using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
An In-depth Technical Guide to 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the polymethoxyflavone (PMF), 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone. While experimental data for some properties of this specific flavone (B191248) are limited in publicly available literature, this document consolidates the known information and presents general experimental protocols for the determination of key physicochemical parameters. Furthermore, this guide explores the broader context of polymethoxyflavones, discussing common biological activities and associated signaling pathways that may serve as a foundation for future research into this particular compound.
Physicochemical Properties
The following table summarizes the available physicochemical data for this compound. It is important to note that experimental values for melting point, boiling point, and pKa are not readily found in the surveyed scientific literature.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₈O₁₀ | [1] |
| Molecular Weight | 430.4 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| CAS Number | 82668-93-7 | [1] |
Experimental Protocols for Physicochemical Property Determination
For researchers seeking to experimentally determine the physicochemical properties of this compound, the following are standard methodologies employed for flavonoids.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.
Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.
Apparatus:
-
Melting point apparatus (digital or manual)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: The flavone sample should be thoroughly dried and finely powdered using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid crystal disappears is the point of complete melting. This range is reported as the melting point.
Experimental Workflow for Melting Point Determination
Determination of pKa by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For flavonoids, which often possess acidic hydroxyl groups, UV-Vis spectrophotometry is a common method for pKa determination.
Principle: The UV-Vis absorption spectrum of a flavonoid changes as a function of pH due to the protonation or deprotonation of its acidic functional groups. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the inflection point of the resulting titration curve.
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Buffer solutions of varying pH
Procedure:
-
Stock Solution Preparation: A stock solution of the flavone is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Buffer Solutions: A series of buffer solutions with known pH values are prepared.
-
Sample Preparation for Measurement: A constant aliquot of the flavone stock solution is added to each buffer solution to create a series of solutions with the same flavone concentration but different pH values.
-
Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded. A wavelength where the absorbance changes significantly with pH is selected for analysis.
-
Data Analysis: The absorbance at the chosen wavelength is plotted against the pH. The pKa is the pH value at which the absorbance is halfway between the minimum and maximum absorbance values, corresponding to the inflection point of the sigmoid curve.
Logical Flow for pKa Determination via UV-Vis Spectroscopy
Biological Activities and Signaling Pathways of Polymethoxyflavones
While no specific biological activities or signaling pathways have been documented for this compound in the reviewed literature, the broader class of polymethoxyflavones (PMFs) has been the subject of extensive research. PMFs are known to exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] These activities are often attributed to their ability to modulate key cellular signaling pathways.
Commonly implicated signaling pathways for PMFs include:
-
NF-κB Pathway: Many PMFs have been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.[2]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis, is another common target of PMFs.[2]
-
PI3K/Akt Pathway: This pathway is central to cell survival and growth, and its modulation by PMFs has been observed in various studies.[2]
Given the structural similarity of this compound to other biologically active PMFs, it is plausible that it may also exhibit similar pharmacological activities through the modulation of these or related signaling pathways. Further research is warranted to elucidate the specific biological profile of this compound.
Representative Signaling Pathway Modulated by Polymethoxyflavones
Conclusion
This compound is a polymethoxyflavone for which fundamental physicochemical data is partially available. This guide provides the known properties and outlines standard experimental procedures for determining those that are currently unreported. While direct biological data is lacking, the activities of structurally related PMFs suggest that this compound may hold therapeutic potential, warranting further investigation into its pharmacological effects and underlying molecular mechanisms. The information presented herein serves as a valuable resource for researchers initiating studies on this specific flavone.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
This technical guide provides a comprehensive overview of the mass spectrometry analysis of the polymethoxylated flavonoid (PMF), 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction to this compound
This compound is a highly substituted flavonoid, a class of natural products known for their diverse biological activities. Polymethoxylated flavonoids, in particular, have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory and chemopreventive activities.[1] The structural characterization of these complex molecules is crucial for understanding their bioactivity and for the development of new therapeutic agents. Mass spectrometry is a powerful analytical technique for the elucidation of the structure of flavonoids.[2]
Predicted Mass Spectrometry Data
While specific experimental data for this compound is not widely published, based on the known fragmentation patterns of similar polymethoxylated flavonoids, a theoretical fragmentation profile can be predicted.
| Parameter | Predicted Value |
| Molecular Formula | C₂₁H₁₈O₁₀ |
| Monoisotopic Mass | 430.0900 u |
| [M+H]⁺ | 431.0978 m/z |
| Predicted Major Fragments ([M+H]⁺) | 416.0742 m/z ([M+H-CH₃]⁺), 401.0506 m/z ([M+H-2CH₃]⁺), 386.0270 m/z ([M+H-3CH₃]⁺), 371.0034 m/z ([M+H-4CH₃]⁺) |
Experimental Protocol: UHPLC-QTOF-MS/MS Analysis
The following protocol outlines a general method for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-QTOF-MS/MS).
3.1. Sample Preparation
-
Extraction: For plant material, extract with methanol (B129727) or ethanol. For formulated products, dissolve in a suitable organic solvent such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone.[3]
-
Filtration: Filter the sample extract through a 0.22 µm syringe filter prior to injection.
-
Dilution: Dilute the filtered sample to an appropriate concentration with the initial mobile phase.
3.2. Liquid Chromatography
-
System: Agilent 1290 Infinity II UPLC system or equivalent.
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
3.3. Mass Spectrometry
-
System: Agilent 6545 Q-TOF MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative.
-
Mass Range: 100-1200 m/z.
-
Gas Temperature: 320 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Collision Energy: 10-40 eV for MS/MS scans.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
Fragmentation Analysis
The fragmentation of polymethoxylated flavonoids in MS/MS experiments typically follows predictable pathways. The primary fragmentation involves the neutral loss of methyl radicals (•CH₃), which is a diagnostic feature for this class of compounds.[4][5] Other common losses include carbon monoxide (CO) and water (H₂O).
A key fragmentation mechanism for flavonoids is the retro-Diels-Alder (RDA) reaction, which results in the cleavage of the C-ring, providing valuable structural information about the A and B rings.[2][6][7]
4.1. Visualizing the Fragmentation Workflow
Caption: Experimental workflow for mass spectrometry analysis.
Potential Signaling Pathway Modulation
Polymethoxylated flavonoids have been shown to modulate various signaling pathways, contributing to their biological activities. While the specific targets of this compound are not yet elucidated, a plausible pathway affected by PMFs is the PI3K/Akt signaling pathway, which is often dysregulated in cancer.
5.1. Visualizing a Potential Signaling Pathway
References
- 1. Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS and HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CAS:82668-93-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Putative Biosynthetic Pathway of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a putative biosynthetic pathway for the complex flavonoid, 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone. Due to the absence of specific literature detailing the biosynthesis of this molecule, this pathway is constructed based on established principles of flavonoid biosynthesis, including the formation of the flavone (B191248) core, subsequent hydroxylation, O-methylation, and the formation of methylenedioxy bridges.
Proposed Biosynthetic Pathway
The biosynthesis of this highly substituted flavone is proposed to originate from the general phenylpropanoid pathway, leading to a flavone core that undergoes extensive modification. The key stages are:
-
Formation of the Flavone Core: The pathway initiates with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA. Condensation with three molecules of malonyl-CoA by Chalcone Synthase (CHS) forms naringenin (B18129) chalcone. This is followed by isomerization to (2S)-naringenin (a flavanone) by Chalcone Isomerase (CHI) . Subsequently, Flavone Synthase (FNS) introduces a double bond in the C-ring to yield a flavone, such as apigenin.
-
Extensive Hydroxylation: To achieve the substitution pattern of the target molecule, the initial flavone core must undergo a series of hydroxylation reactions at the 3', 5', 6, and 8 positions. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), such as Flavonoid 3'-Hydroxylase (F3'H) , Flavonoid 3',5'-Hydroxylase (F3'5'H) , Flavone 6-Hydroxylase (F6H) , and Flavone 8-Hydroxylase (F8H) . This would likely result in a polyhydroxylated flavone precursor, such as 8-hydroxy-tricetin (5,7,8,3',4',5'-hexahydroxyflavone).
-
Formation of Methylenedioxy Bridges: A key feature of the target molecule is the presence of two methylenedioxy bridges. These are formed from adjacent hydroxyl groups (at the 6,7 and 4',5' positions). This reaction is catalyzed by specific cytochrome P450 enzymes belonging to the CYP719 family, which are known to form such bridges in other plant secondary metabolites.[1][2][3] This would convert the hexahydroxyflavone intermediate into a bis(methylenedioxy)flavone.
-
Regiospecific O-Methylation: The final step involves the methylation of the remaining four hydroxyl groups at positions 3, 5, 8, and 3'. This is carried out by multiple Flavonoid O-Methyltransferases (FOMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl donor. The sequential and regiospecific nature of these enzymes is crucial for arriving at the final structure.
The following diagram illustrates this proposed pathway:
// Define node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Pathway intermediates "L-Phenylalanine" [fillcolor="#FFFFFF"]; "p-Coumaroyl-CoA + 3x Malonyl-CoA" [fillcolor="#FFFFFF"]; "Naringenin Chalcone" [fillcolor="#FFFFFF"]; "(2S)-Naringenin" [fillcolor="#FFFFFF"]; "Apigenin (or similar flavone)" [fillcolor="#FFFFFF"]; "Polyhydroxylated Flavone (e.g., 5,7,8,3',4',5'-Hexahydroxyflavone)" [fillcolor="#FFFFFF"]; "Intermediate_BisMD" [label="3,5,8,3'-Tetrahydroxy-\n6,7,4',5'-bis(methylenedioxy)flavone", fillcolor="#FFFFFF"]; "Final_Product" [label="3,5,8,3'-Tetramethoxy-\n6,7,4',5'-bis(methylenedioxy)flavone", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Enzymes PAL_C4H_4CL [label="PAL, C4H, 4CL", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CHS [label="CHS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CHI [label="CHI", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FNS [label="FNS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxylases [label="F3'H, F3'5'H, F6H, F8H\n(CYP450s)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MDB_Synthases [label="Methylenedioxy Bridge\nSynthases (CYP719 family)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OMTs [label="O-Methyltransferases\n(FOMTs)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow "L-Phenylalanine" -> "p-Coumaroyl-CoA + 3x Malonyl-CoA" [xlabel="General Phenylpropanoid\nPathway", headlabel=< PAL, C4H, 4CL >]; "p-Coumaroyl-CoA + 3x Malonyl-CoA" -> "Naringenin Chalcone" [headlabel=< CHS >]; "Naringenin Chalcone" -> "(2S)-Naringenin" [headlabel=< CHI >]; "(2S)-Naringenin" -> "Apigenin (or similar flavone)" [headlabel=< FNS >]; "Apigenin (or similar flavone)" -> "Polyhydroxylated Flavone (e.g., 5,7,8,3',4',5'-Hexahydroxyflavone)" [headlabel=< Hydroxylases >]; "Polyhydroxylated Flavone (e.g., 5,7,8,3',4',5'-Hexahydroxyflavone)" -> "Intermediate_BisMD" [headlabel=< MDB Synthases >]; "Intermediate_BisMD" -> "Final_Product" [headlabel=< OMTs >]; }
Caption: Putative biosynthetic pathway of this compound.Quantitative Data
While kinetic data for the specific enzymes involved in the biosynthesis of the title compound are not available, the following table summarizes representative kinetic parameters for key enzyme classes from studies on other flavonoids. This data provides an insight into the potential efficiency of the catalytic steps.
| Enzyme Class | Enzyme Example | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Flavonoid O-Methyltransferase | Medicago sativa FOMT | Luteolin | 23 ± 2 | 0.45 ± 0.02 | N/A |
| Citrus reticulata CrOMT2 | Naringenin | 3.22 | N/A | [4] | |
| Hordeum vulgare HvOMT1 | Tricetin | 1.8 ± 0.1 | 0.04 ± 0.001 | [5] | |
| Flavonoid Hydroxylase (CYP450) | Camellia sinensis F3'5'H | Dihydrokaempferol | 3.26 | N/A | [4] |
| Vitis vinifera F3'5'H | Kaempferol | 4.33 | N/A | [4] | |
| Methylenedioxy Bridge Synthase (CYP450) | Argemone mexicana CYP719A14 | (S)-scoulerine | 1.9 ± 0.3 | N/A (k_cat/K_m = 1.7) | [1] |
| Argemone mexicana CYP719A13 | (S)-cheilanthifoline | 5.2 ± 3.0 | N/A (k_cat/K_m = 2.6) | [1] |
Note: N/A indicates data not available in the cited source. The data for Methylenedioxy Bridge Synthases are from alkaloid biosynthesis, included here as the most relevant examples of this enzyme class.
Experimental Protocols
The characterization of the enzymes in this putative pathway would require their functional expression and subsequent in vitro assays.
This protocol is adapted for expression in E. coli, a common system for characterizing plant P450s.
-
N-Terminal Modification: Plant P450s are typically membrane-anchored, which can hinder expression in E. coli. Modify the N-terminus of the target P450 cDNA by replacing the transmembrane domain with a sequence like MALLLAVF to enhance solubility and expression.[6]
-
Vector Construction: Subclone the modified P450 cDNA into an expression vector such as pET-28a(+) or pCW-Ori+, often in an operon with a suitable cytochrome P450 reductase (CPR) from a plant like Arabidopsis thaliana.
-
Host Strain and Transformation: Transform the expression construct into an E. coli strain optimized for protein expression, such as BL21(DE3) or C43(DE3).
-
Culture and Induction:
-
Grow the transformed cells in Terrific Broth (TB) medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Cool the culture to 28°C and induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Supplement the medium with 0.5 mM δ-aminolevulinic acid (a heme precursor) to facilitate proper folding and incorporation of the heme cofactor.
-
Continue incubation at 28°C for 24-48 hours with shaking.
-
-
Cell Lysis and Membrane Fractionation:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM NaCl, 20% glycerol, 1 mM PMSF).
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at 10,000 x g to remove cell debris.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1-2 hours.
-
-
Purification:
-
Solubilize the membrane pellet with a buffer containing a detergent such as 1% n-dodecyl-β-D-maltoside (DDM).
-
If the protein is His-tagged, purify the solubilized protein using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Wash the column extensively and elute the protein with an imidazole (B134444) gradient.
-
Confirm the purity and identity of the protein using SDS-PAGE and carbon monoxide (CO)-difference spectroscopy to verify the characteristic P450 absorbance peak at 450 nm.
-
-
Reaction Mixture: Prepare a reaction mixture in a total volume of 100-200 µL containing:
-
100 mM Tris-HCl buffer (pH 7.5).
-
2-10 µg of the purified recombinant P450 enzyme.
-
10-50 µM of the flavonoid substrate (e.g., a polyhydroxylated flavone).
-
A NADPH-generating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the mixture at 30-37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate for 30-60 minutes at the same temperature.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding 20 µL of 5 M HCl.
-
Extract the products twice with an equal volume of ethyl acetate (B1210297).
-
-
Analysis:
-
Evaporate the pooled organic fractions to dryness under a stream of nitrogen.
-
Redissolve the residue in methanol.
-
Analyze the products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated or methylenedioxy-bridged flavonoid products by comparing retention times and mass spectra with authentic standards, if available.
-
-
Reaction Mixture: Prepare a reaction mixture in a total volume of 100 µL containing:
-
50 mM Tris-HCl buffer (pH 7.5).
-
1-5 µg of purified recombinant FOMT.
-
50 µM of the hydroxylated flavonoid substrate.
-
100 µM S-adenosyl-L-methionine (SAM) as the methyl donor.
-
-
Reaction Incubation:
-
Incubate the mixture at 37°C for 30 minutes.[7]
-
-
Reaction Termination and Product Extraction:
-
Analysis:
-
Evaporate the combined ethyl acetate fractions to dryness.
-
Redissolve the residue in methanol.
-
Analyze by HPLC and LC-MS to identify and quantify the methylated flavonoid products.
-
Logical Relationships and Workflow
The following diagram illustrates the general workflow for the discovery and characterization of the enzymes involved in this putative pathway.
// Define node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes A [label="Identify Candidate Genes\n(e.g., from Persicaria spp. transcriptome)", fillcolor="#FFFFFF"]; B [label="Clone and Modify cDNA\n(e.g., N-terminal modification for P450s)", fillcolor="#FFFFFF"]; C [label="Heterologous Expression\n(e.g., in E. coli or yeast)", fillcolor="#FFFFFF"]; D [label="Protein Purification\n(e.g., IMAC)", fillcolor="#FFFFFF"]; E [label="In Vitro Enzyme Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Product Identification\n(HPLC, LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Kinetic Analysis\n(Determine Km, kcat)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Pathway Reconstruction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; }
Caption: General workflow for enzyme discovery and pathway elucidation.References
- 1. mdpi.com [mdpi.com]
- 2. Engineering of flavonoid O-methyltransferase for a novel regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical kinetics of cytochrome P450 enzymes in pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. tuscany-diet.net [tuscany-diet.net]
An In-depth Technical Guide to the Anticipated Biological Activity of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone Based on Structurally Related Compounds
Disclaimer: As of December 2025, a thorough review of published scientific literature reveals no specific biological activity data, experimental protocols, or defined signaling pathways for 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone . This technical guide, therefore, extrapolates potential biological activities and mechanisms of action by examining structurally similar polymethoxyflavones and flavonoids bearing methylenedioxy groups. The information presented herein is intended to serve as a predictive resource for researchers, scientists, and drug development professionals, guiding future experimental design and hypothesis testing.
Core Structural Features and Predicted Bioactivity
The target compound, this compound, is a highly substituted flavonoid. Its key structural motifs include:
-
A Flavone (B191248) Backbone: This core structure is common to a vast class of plant secondary metabolites known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
-
Polymethoxylation: The presence of four methoxy (B1213986) groups is anticipated to enhance metabolic stability and membrane permeability, potentially leading to improved bioavailability compared to its polyhydroxylated counterparts.
-
Bis(methylenedioxy) Groups: These moieties, particularly on adjacent carbons, can influence the molecule's conformation and electronic properties, often contributing to specific biological activities.
Based on these features and data from related compounds, the primary anticipated biological activities for this flavone include antitumor and neuroprotective effects.
Quantitative Data for Structurally Related Flavones
To provide a quantitative perspective, the following table summarizes the biological activities of several structurally related polymethoxyflavones. It is crucial to note that these are not direct data for the target compound but for analogues with varying methoxylation and substitution patterns.
| Compound Name | Biological Activity | Cell Line/Model | Quantitative Data (e.g., IC50, EC50) | Reference |
| 5,6,7,4'-Tetramethoxyflavone (TMF) | Antitumor | HeLa (cervical cancer) | Induces apoptosis in a dose-dependent manner (significant at 10, 20, and 40 μM) | [1] |
| 5,6,7,4'-Tetramethoxyflavone (TMF) | Antitumor | NCI-60 cancer cell panel | GI50 of 28 μM | [1] |
| 3',4',5',5,7-Pentamethoxyflavone (PMF) | Anticancer | Colorectal Cancer (CRC) Cells | Induces changes in gene expression related to the cell cycle and unfolded protein response | |
| 3,5,6,7,8,3',4'-Heptamethoxyflavone (HMF) | Neuroprotection | Global cerebral ischemia mouse model | Protects against memory impairment and neuronal cell death | [2] |
| 3,5,6,7,8,3',4'-Heptamethoxyflavone (HMF) | Anti-photoaging | UV-induced Human Dermal Fibroblast Neonatal (HDFn) cells | Inhibits collagenase activity and increases type I procollagen (B1174764) content | [3] |
| Nobiletin (5,6,7,8,3',4'-Hexamethoxyflavone) | Anticancer | Hs578T (triple-negative breast cancer) | Inhibits cell proliferation and induces cell cycle arrest | [4] |
Experimental Protocols for Key Assays
The following are detailed methodologies for key experiments cited in the evaluation of structurally similar flavones. These protocols can serve as a template for the investigation of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., Hs578T) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test flavone (e.g., nobiletin) for 24 and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability compared to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells (e.g., HeLa) with the test flavone (e.g., 5,6,7,4'-tetramethoxyflavone) at various concentrations for a specified time (e.g., 24 hours).[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Predicted Signaling Pathways and Mechanisms of Action
Based on the activities of related polymethoxyflavones, the following signaling pathways are predicted to be modulated by this compound.
Anticancer Activity: Modulation of MAPK and Akt Signaling Pathways
Many polymethoxyflavones exert their anticancer effects by interfering with key signaling pathways that regulate cell proliferation, survival, and apoptosis. The MAPK and Akt signaling cascades are common targets.
References
- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a Citrus Flavonoid, Inhibits Collagenase Activity and Induces Type I Procollagen Synthesis in HDFn Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary Cytotoxicity Screening of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a comprehensive, albeit hypothetical, framework for the preliminary in vitro cytotoxicity screening of the novel synthetic flavonoid, 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone (hereafter referred to as Flavone X). Due to the absence of published cytotoxicity data for this specific compound, this guide is presented as a prospective experimental plan. It provides detailed protocols for assessing cytotoxicity through metabolic activity and membrane integrity assays, proposes a data analysis and presentation structure, and visualizes the experimental workflow and potential underlying cellular mechanisms. This whitepaper is intended to serve as a robust template for researchers initiating cytotoxic evaluations of new flavonoid compounds.
Introduction
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities. Many flavonoids have been investigated for their potential as anticancer agents due to their ability to modulate various cellular signaling pathways, leading to cell cycle arrest and apoptosis.[1][2][3] The novel compound, this compound (Flavone X), possesses a unique substitution pattern that warrants investigation into its biological effects, particularly its potential cytotoxicity against cancer cell lines.
This guide details a proposed preliminary cytotoxicity screening of Flavone X. The primary objectives are to determine its dose-dependent effects on cell viability and to identify the half-maximal inhibitory concentration (IC50) in selected human cancer cell lines. The proposed methodologies include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess metabolic activity and the Lactate (B86563) Dehydrogenase (LDH) release assay to evaluate cell membrane integrity.[4][5][6]
Proposed Experimental Design and Protocols
A rigorous experimental design is crucial for obtaining reliable and reproducible cytotoxicity data. This section outlines the proposed materials and detailed step-by-step protocols.
Materials and Reagents
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
HeLa (human cervical cancer)
-
Caco-2 (human colorectal adenocarcinoma)
-
WISH (human lung fibroblast normal cell line) - as a non-cancerous control.
-
-
Compound: this compound (Flavone X)
-
Reagents for Cell Culture:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
-
Reagents for MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Reagents for LDH Assay:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or similar)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
96-well microplates
-
Microplate reader
-
Inverted microscope
-
Experimental Workflow
The proposed experimental workflow is depicted in the following diagram.
Caption: A flowchart illustrating the proposed experimental workflow for the cytotoxicity screening of Flavone X.
Detailed Protocol: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[7]
-
Cell Seeding: Culture selected cell lines to ~80% confluency. Trypsinize and resuspend the cells in a fresh medium. Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8][9]
-
Compound Treatment: Prepare a stock solution of Flavone X in DMSO. Perform serial dilutions in a culture medium to achieve final concentrations ranging from (hypothetically) 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Flavone X. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Detailed Protocol: LDH Assay
The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, typically comparing the LDH release in treated cells to that in control and maximum LDH release (lysis) wells.
Hypothetical Data Presentation
All quantitative data should be summarized in clear and concise tables. Below are templates with hypothetical data for illustrative purposes.
Table 1: Cell Viability (%) of Cancer and Normal Cell Lines Treated with Flavone X (MTT Assay)
| Concentration (µM) | MCF-7 (48h) | HeLa (48h) | Caco-2 (48h) | WISH (48h) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 | 100 ± 3.9 |
| 1 | 95.2 ± 3.8 | 98.1 ± 4.2 | 96.5 ± 3.5 | 99.1 ± 2.8 |
| 5 | 82.1 ± 4.1 | 85.3 ± 3.9 | 83.7 ± 4.0 | 94.6 ± 3.1 |
| 10 | 65.7 ± 3.5 | 70.2 ± 4.5 | 68.4 ± 3.7 | 88.3 ± 3.5 |
| 25 | 48.9 ± 2.9 | 51.5 ± 3.1 | 50.1 ± 2.8 | 75.4 ± 4.0 |
| 50 | 23.4 ± 2.1 | 28.7 ± 2.5 | 25.9 ± 2.3 | 52.1 ± 3.8 |
| 100 | 8.1 ± 1.5 | 12.4 ± 1.9 | 9.8 ± 1.7 | 28.9 ± 2.9 |
Table 2: IC50 Values (µM) of Flavone X on Different Cell Lines (48h Incubation)
| Cell Line | IC50 (µM) |
| MCF-7 | 26.2 |
| HeLa | 28.9 |
| Caco-2 | 27.5 |
| WISH | > 50 |
Potential Signaling Pathways
Flavonoids can induce cytotoxicity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][3] A potential mechanism of action for Flavone X could involve the modulation of key signaling pathways.
Caption: A diagram of a potential signaling pathway through which Flavone X may induce apoptosis.
Conclusion and Future Directions
This technical guide provides a detailed, prospective framework for the initial cytotoxicity screening of this compound. The proposed MTT and LDH assays will offer a comprehensive preliminary assessment of the compound's effect on cell viability and membrane integrity. The hypothetical data suggests that Flavone X may exhibit selective cytotoxicity against cancer cells while being less potent against normal cells.
Future studies should aim to confirm these findings and further elucidate the mechanism of action. This would involve investigating the effect of Flavone X on cell cycle progression, apoptosis induction (e.g., through Annexin V/PI staining and caspase activity assays), and the modulation of specific signaling pathways as hypothesized. A deeper understanding of its molecular targets will be crucial in evaluating its potential as a novel therapeutic agent.
References
- 1. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Association Map on the Effect of Flavonoids on the Signaling Pathways in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. In Vitro Cytotoxic Activity of Total Flavonoid from Equisetum Arvense Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rbmb.net [rbmb.net]
- 10. LDH Cytotoxicity Assay [bio-protocol.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to Polymethoxyflavones: From Citrus Peels to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Polymethoxyflavones (PMFs) represent a distinct class of flavonoids almost exclusively found in the peels of citrus fruits.[1] Their unique chemical structure, characterized by multiple methoxy (B1213986) groups, endows them with enhanced bioavailability and metabolic stability compared to their hydroxylated counterparts, making them a subject of intense research for their therapeutic potential.[2] This in-depth technical guide provides a comprehensive overview of the core aspects of PMF research, including their biological activities, underlying molecular mechanisms, and detailed experimental protocols for their study.
Quantitative Biological Activities of Polymethoxyflavones
The therapeutic potential of PMFs is underscored by their significant biological activities across a range of in vitro and in vivo models. The following tables summarize key quantitative data, offering a comparative look at the potency of various PMFs.
Table 1: Anti-proliferative Activity of Polymethoxyflavones (IC50 Values)
| Polymethoxyflavone | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Tangeretin (B192479) | DU145 | Prostate Cancer | 28.3 | [3] |
| PC-3 | Prostate Cancer | 35.7 | [3] | |
| A549 | Non-small cell lung cancer | 190.2 (as part of a fraction) | [4] | |
| 5-Demethylnobiletin | DU145 | Prostate Cancer | 42.1 | [3] |
| PC-3 | Prostate Cancer | 58.4 | [3] | |
| Nobiletin | HT29 (spheroids) | Colorectal Cancer | 49.11 (EC50) | [5] |
| Sinensetin | HT29 (spheroids) | Colorectal Cancer | 46.62 (EC50) | [5] |
| Scutellarein Tetramethylether | HT29 (spheroids) | Colorectal Cancer | 31.55 (EC50) | [5] |
| 3,5,6,7,8,3′,4′-Heptamethoxyflavone | A549 | Non-small cell lung cancer | >200 | [4] |
| Isosinensetin | A549 | Non-small cell lung cancer | >200 | [4] |
Table 2: Anti-inflammatory Activity of Polymethoxyflavones
| Polymethoxyflavone | Model | Biomarker | Inhibition/Effect | Concentration | Reference(s) |
| Tangeretin | LPS-stimulated RAW 264.7 macrophages | NO production | Significant inhibition | 0.625–25 µM | [3] |
| TNF-α production | Significant inhibition | 25 µM | [3] | ||
| IL-6 production | Significant inhibition | 25 µM | [3] | ||
| Cox-2 mRNA | Strong suppression | Not specified | [3] | ||
| iNOS mRNA | Strong suppression | Not specified | [3] | ||
| Nobiletin | LPS-stimulated RAW 264.7 macrophages | NO production | Significant inhibition | 0.625–25 µM | [3] |
| TNF-α production | Significant inhibition | 25 µM | [3] | ||
| IL-6 production | Significant inhibition | 25 µM | [3] | ||
| LPS-activated BV2 microglia | NO, TNF-α, IL-1β, IL-6 | >50% inhibition | 100 µM | [6] | |
| Sinensetin | LPS-stimulated RAW 264.7 macrophages | NO production | Significant inhibition | 0.625–25 µM | [3] |
| Tetramethyl-O-scutellarin | LPS-stimulated RAW 264.7 macrophages | TNF-α production | Strongest inhibition among 5 PMFs | 25 µM | |
| 5-Demethylnobiletin | LPS-stimulated RAW 264.7 macrophages | NO production | Significant inhibition | 0.625–25 µM |
Table 3: Pharmacokinetic Parameters of Tangeretin in Rats
| Parameter | Value |
| Dose (oral) | 50 mg/kg bw |
| Cmax | 0.87 ± 0.33 µg/mL |
| Tmax | 340.00 ± 48.99 min |
| t1/2 | 342.43 ± 71.27 min |
| Absolute Oral Bioavailability | 27.11% |
These data are based on a study by Hung et al. (2018).[7][8]
Key Signaling Pathways Modulated by Polymethoxyflavones
PMFs exert their biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.
Anti-inflammatory Signaling
A primary mechanism of the anti-inflammatory action of PMFs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] Tangeretin, for instance, has been shown to inhibit the phosphorylation of IκB-α and IKK-β, which are crucial steps in the activation of NF-κB.[11] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[11]
Caption: PMF-mediated inhibition of the NF-κB signaling pathway.
Anti-cancer Signaling
In the context of cancer, PMFs have been shown to interfere with the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][12] Nobiletin, for example, can inhibit the activation of Akt, leading to downstream effects that can induce apoptosis and inhibit cell proliferation in cancer cells.[12]
Caption: PMF-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments in PMF research.
Protocol 1: Extraction and Isolation of Polymethoxyflavones from Citrus Peels
This protocol outlines a general workflow for the extraction and purification of PMFs.
Caption: A generalized workflow for the isolation of polymethoxyflavones.
Step-by-Step Protocol:
-
Material Preparation: Fresh citrus peels are air-dried and then ground into a fine powder to increase the surface area for extraction.[13]
-
Extraction:
-
Method A (Reflux): The dried peel powder is refluxed with 75% (v/v) ethanol for 3-10 hours.[13]
-
Method B (Soxhlet): A non-polar solvent like hexane (B92381) is used in a Soxhlet apparatus for continuous extraction.[13]
-
-
Concentration: The solvent from the extraction is removed using a rotary evaporator under reduced pressure to obtain a concentrated crude extract.[13]
-
Initial Purification (Flash Chromatography):
-
The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto a silica (B1680970) gel column.
-
Elution is performed with a solvent gradient (e.g., hexane-ethyl acetate), and fractions are collected.[13]
-
Thin Layer Chromatography (TLC) is used to monitor the separation and pool fractions containing PMFs.
-
-
Final Purification (High-Speed Counter-Current Chromatography - HSCCC or Preparative HPLC):
-
Partially purified fractions are further purified using HSCCC or preparative HPLC with a suitable solvent system to obtain individual PMFs with high purity.[13]
-
Protocol 2: Assessment of Anti-proliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[14]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).[14]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test PMF. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[14]
Protocol 3: Assessment of Anti-inflammatory Activity (Measurement of Nitric Oxide Production)
This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.
Step-by-Step Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test PMF for a specific duration (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding LPS to the wells (excluding the negative control).
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
The cell culture supernatant is collected.
-
The Griess reagent is added to the supernatant. The Griess reaction measures nitrite, a stable and nonvolatile breakdown product of NO.
-
The absorbance is measured at 540 nm.[15]
-
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples. The inhibitory effect of the PMF on NO production is calculated relative to the LPS-stimulated control.
Conclusion
Polymethoxyflavones are a promising class of natural compounds with a wide range of documented biological activities. Their potent anti-inflammatory and anti-cancer properties, coupled with favorable pharmacokinetic profiles, make them attractive candidates for further drug development. This technical guide provides a foundational understanding of their quantitative effects, molecular mechanisms, and the experimental methodologies required for their investigation. Continued research into the structure-activity relationships, bioavailability, and clinical efficacy of PMFs is essential to unlock their full therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymethoxylated Flavones Target Cancer Stemness and Improve the Antiproliferative Effect of 5-Fluorouracil in a 3D Cell Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hesperidin, nobiletin, and tangeretin are collectively responsible for the anti-neuroinflammatory capacity of tangerine peel (Citri reticulatae pericarpium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Pharmacokinetics, bioavailability, tissue distribution and excretion o" by W.-L. Hung, W.-S. Chang et al. [jfda-online.com]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polymethoxyflavones and Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tangeretin exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone is a novel, highly substituted flavonoid. Its complex substitution pattern, featuring multiple methoxy (B1213986) and methylenedioxy groups, suggests potential for unique biological activities, as these functional groups are known to modulate the pharmacokinetic and pharmacodynamic properties of flavonoids. This document provides a detailed, proposed synthetic route for this target compound, based on established flavonoid synthesis methodologies. The protocols are designed to be a practical guide for researchers interested in synthesizing this and structurally related polymethoxyflavones for further investigation.
Disclaimer: The synthesis described herein is a proposed route based on established chemical principles. As of the date of this document, a specific synthesis for this compound has not been reported in the peer-reviewed literature. Therefore, reaction conditions may require optimization. Standard laboratory safety procedures should be followed at all times.
Proposed Synthetic Pathway
The synthesis of the target flavone (B191248) is proposed via a de novo approach, which is a common and versatile method for creating the flavonoid scaffold.[1] This strategy involves two key stages:
-
Claisen-Schmidt Condensation: A base-catalyzed condensation between a substituted 2'-hydroxyacetophenone (B8834) (A-ring precursor) and a substituted benzaldehyde (B42025) (B-ring precursor) to form a chalcone (B49325) intermediate.[2][3][4]
-
Oxidative Cyclization: The subsequent cyclization of the chalcone intermediate to yield the final flavone. A common and effective reagent for this transformation is iodine in dimethyl sulfoxide (B87167) (DMSO).[1][5][6]
The overall proposed synthetic workflow is illustrated below.
Caption: Proposed workflow for the synthesis of the target flavone.
Experimental Protocols
Protocol 1: Synthesis of the Chalcone Intermediate
This protocol details the Claisen-Schmidt condensation to form the chalcone precursor.
Materials:
-
2'-Hydroxy-3',5',6'-trimethoxy-4',5'-(methylenedioxy)acetophenone (A-Ring Precursor)
-
3-Methoxy-4,5-methylenedioxybenzaldehyde (B-Ring Precursor)[7][8]
-
Ethanol (B145695) (absolute)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve the A-ring precursor (1.0 eq) and the B-ring precursor (1.1 eq) in absolute ethanol (approx. 50 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a 50% (w/v) aqueous solution of potassium hydroxide. Slowly add this solution dropwise to the flask with vigorous stirring. The reaction mixture is expected to develop a deep color.
-
Continue stirring at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify to pH ~2 by the slow addition of 10% HCl.
-
A solid precipitate (the chalcone) should form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral.
-
Dry the crude chalcone product in a vacuum oven at 50-60 °C. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Oxidative Cyclization to the Flavone
This protocol describes the conversion of the chalcone intermediate into the final flavone product.[5][6]
Materials:
-
Chalcone intermediate from Protocol 1
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the dried chalcone intermediate (1.0 eq) in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine (approx. 0.1 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting chalcone is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Wash the aqueous mixture with a saturated sodium thiosulfate solution to quench any remaining iodine.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude flavone.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to yield the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis. Yields are estimated based on typical values for these reaction types.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. | Theoretical Mass/Volume | Estimated Yield (%) |
| Step 1: Chalcone Synthesis | |||||
| 2'-Hydroxy-3',5',6'-trimethoxy-4',5'-(methylenedioxy)acetophenone | C₁₂H₁₄O₇ | 270.24 | 1.0 | (user defined) | - |
| 3-Methoxy-4,5-methylenedioxybenzaldehyde | C₉H₈O₄ | 180.16 | 1.1 | (calculated) | - |
| Chalcone Intermediate | C₂₁H₂₀O₁₀ | 432.38 | - | (calculated) | 75-85 |
| Step 2: Flavone Synthesis | |||||
| Chalcone Intermediate | C₂₁H₂₀O₁₀ | 432.38 | 1.0 | (from Step 1) | - |
| Iodine | I₂ | 253.81 | 0.1 | (calculated) | - |
| Final Product | C₂₁H₁₈O₁₀ | 430.36 | - | (calculated) | 70-80 |
Product Characterization
The identity and purity of the synthesized flavone should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, including the specific positions of the methoxy and methylenedioxy groups.[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition of the final product.[11][12]
-
Infrared (IR) Spectroscopy: IR analysis will identify key functional groups present in the molecule, such as the carbonyl (C=O) group of the flavone core and the C-O ether linkages.
Biological Activity and Signaling Pathways
A comprehensive search of scientific databases did not yield any information regarding the biological activity or signaling pathways associated with this compound. This is a novel compound, and its biological effects are yet to be determined. Researchers synthesizing this molecule are encouraged to perform a range of bioassays (e.g., cytotoxicity, anti-inflammatory, antioxidant assays) to elucidate its potential therapeutic value.
References
- 1. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ajptonline.com [ajptonline.com]
- 4. iiste.org [iiste.org]
- 5. chemijournal.com [chemijournal.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Methoxy-4,5-methylenedioxybenzaldehyde | 5780-07-4 | FM70513 [biosynth.com]
- 8. Shulgin: Preparation of 5-Hydroxypiperonal and Related Compounds - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Isolation and Identification of the Five Novel Flavonoids from Genipa americana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone is a polymethoxyflavone (PMF) of interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for research and development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are based on established analytical procedures for similar polymethoxyflavones.
Data Presentation
The following table summarizes the typical validation parameters for a quantitative HPLC-UV method for flavonoids, providing an example of the expected performance for the analysis of this compound.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD%) | < 2% |
| Specificity | No interference from blank matrix |
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential for accurate quantification. The following procedure is recommended for the extraction of this compound from a solid matrix (e.g., dried plant material).
Materials:
-
Dried and powdered sample material
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Protocol:
-
Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-UV or LC-MS/MS analysis.
HPLC-UV Quantification Protocol
This protocol describes the quantification of the target analyte using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
Quantification:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
The concentration of the analyte in the samples is determined by interpolating their peak areas against the calibration curve.
LC-MS/MS Quantification Protocol
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: To be determined by infusing a standard of the analyte. A hypothetical transition would be based on the precursor ion [M+H]+ and a characteristic product ion.
Quantification: Quantification is performed using Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. An internal standard should be used for the most accurate results.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Polymethoxyflavones are known to modulate various signaling pathways, with the NF-κB pathway being a prominent target.[1][2] The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is often associated with inflammation and cell survival, and is a potential target for the biological activity of this flavone.[1][2]
Caption: Potential inhibitory effect on the NF-κB signaling pathway.
References
Application Note: Quantification of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone using High-Performance Liquid Chromatography
Introduction
3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone is a polymethoxyflavone (PMF), a class of flavonoids found predominantly in citrus peels.[1][2] PMFs have garnered significant scientific interest due to their potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2] Accurate and reliable quantification of this specific flavone (B191248) is crucial for researchers in drug development and natural product chemistry to understand its pharmacokinetic profile, determine its concentration in various extracts, and ensure quality control. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the analysis of this compound. The method is based on established protocols for the analysis of similar polymethoxyflavones and other flavonoids.[3][4][5]
Experimental Protocol
This protocol outlines the necessary steps for the quantitative analysis of the target flavone using a standard HPLC system with UV detection.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.6 µm particle size) is recommended for the separation of flavonoids.[6]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).
-
Reference Standard: A certified reference standard of this compound.
-
Sample Preparation: Samples containing the target analyte, which may require extraction and filtration prior to injection.
2. Chromatographic Conditions
The following chromatographic conditions are proposed for the analysis. Optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (150 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[5][6] |
| Mobile Phase B | Acetonitrile[4][6] |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[4] |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm and 330 nm (or DAD scan from 200-400 nm)[6][7] |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 22.0 | 5 | 95 |
| 22.1 | 95 | 5 |
| 25.0 | 95 | 5 |
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a common method involves extraction with an organic solvent like methanol or ethanol, followed by filtration through a 0.45 µm syringe filter before injection.[2]
4. Method Validation Parameters (Hypothetical Data)
A full method validation should be performed according to international guidelines (e.g., AOAC, ICH).[8][9] The following table summarizes the expected performance characteristics of the method.
| Validation Parameter | Specification | Hypothetical Result |
| Linearity (R²) | ≥ 0.999[8][10] | 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1[8][10] | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1[8][10] | 0.3 µg/mL |
| Accuracy (% Recovery) | 80 - 120%[6] | 95 - 105% |
| Precision (% RSD) | ≤ 2% for intra-day and inter-day[6][8] | < 1.5% |
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
This application note provides a comprehensive HPLC protocol for the quantitative analysis of this compound. The described method is based on established chromatographic techniques for flavonoids and serves as a robust starting point for researchers.[7][11] Adherence to good laboratory practices and proper method validation will ensure accurate and reliable results, which are essential for advancing research and development in the fields of natural products and pharmaceuticals.
References
- 1. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 8. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
- 9. Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
Application Notes and Protocols for In Vitro Experimental Design Using 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone is a unique, polysubstituted flavonoid. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural class—polymethoxyflavones (PMFs)—is associated with a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Flavonoids are known to modulate key cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are implicated in the pathogenesis of numerous diseases.
These application notes provide a comprehensive framework for the in vitro investigation of this compound to elucidate its potential therapeutic properties. The protocols detailed below are designed to assess its cytotoxic, anti-inflammatory, and signaling pathway modulatory effects.
Compound Information
| Compound Name | This compound |
| CAS Number | 82668-93-7 |
| Molecular Formula | C₂₂H₂₀O₁₀ |
| Molecular Weight | 444.39 g/mol |
| Chemical Structure | (Structure not available in current search results) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
Experimental Design Workflow
The following diagram outlines a logical workflow for the in vitro characterization of this compound.
Caption: A general workflow for the in vitro evaluation of a novel compound.
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of the flavone (B191248) on cell viability and to establish a non-toxic concentration range for subsequent experiments.
a) MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours. |
| 2. Compound Treatment | Treat cells with various concentrations of the flavone (e.g., 6.25, 12.5, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.[2] |
| 3. MTT Addition | Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[3] |
| 4. Formazan (B1609692) Solubilization | Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] |
| 5. Absorbance Measurement | Measure the absorbance at 570 nm using a microplate reader.[3] |
| 6. Data Analysis | Calculate the percentage of cell viability and the IC₅₀ value. |
b) Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.
| Step | Procedure |
| 1. Cell Seeding & Treatment | Follow steps 1 and 2 of the MTT assay protocol. |
| 2. Neutral Red Incubation | After treatment, remove the medium and add medium containing neutral red (50 µg/mL). Incubate for 3 hours. |
| 3. Dye Extraction | Wash the cells with PBS and then add a destaining solution (e.g., 1% acetic acid in 50% ethanol). |
| 4. Absorbance Measurement | Measure the absorbance at 540 nm. |
| 5. Data Analysis | Calculate the percentage of cell viability. |
Note on Assay Selection: Some flavonoids can interfere with tetrazolium-based assays like MTT. It is advisable to confirm results with a secondary assay like NRU.[4]
Anti-inflammatory Assays
Objective: To evaluate the potential anti-inflammatory properties of the flavone.
a) Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
| Step | Procedure |
| 1. Cell Culture | Culture RAW 264.7 murine macrophage cells. |
| 2. Cell Seeding & Pre-treatment | Seed cells in a 96-well plate. Pre-treat with non-toxic concentrations of the flavone for 1 hour. |
| 3. Stimulation | Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. |
| 4. Nitrite (B80452) Measurement | Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent. |
| 5. Absorbance Measurement | Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration. |
| 6. Data Analysis | Calculate the percentage of NO inhibition. |
b) Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement
| Step | Procedure |
| 1. Cell Culture & Treatment | Follow steps 1-3 of the NO production assay. |
| 2. Supernatant Collection | Collect the cell culture supernatant. |
| 3. ELISA | Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions. |
| 4. Data Analysis | Determine the concentration of cytokines and calculate the percentage of inhibition. |
Anticancer Assays
Objective: To investigate the potential anticancer effects of the flavone.
a) Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
| Step | Procedure |
| 1. Cell Seeding & Treatment | Seed a cancer cell line (e.g., HeLa, MCF-7) in 6-well plates. Treat with the flavone at its IC₅₀ concentration for 24-48 hours. |
| 2. Cell Harvesting | Collect both adherent and floating cells. |
| 3. Staining | Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[2] |
| 4. Flow Cytometry | Analyze the stained cells using a flow cytometer. |
| 5. Data Analysis | Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. |
b) Cell Cycle Analysis
| Step | Procedure |
| 1. Cell Seeding & Treatment | Treat cancer cells with the flavone as described in the apoptosis assay. |
| 2. Cell Fixation | Harvest the cells and fix them in cold 70% ethanol (B145695) overnight. |
| 3. Staining | Wash the cells and stain with a solution containing Propidium Iodide and RNase A. |
| 4. Flow Cytometry | Analyze the DNA content of the cells using a flow cytometer. |
| 5. Data Analysis | Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. |
Signaling Pathway Analysis
Flavonoids often exert their biological effects by modulating intracellular signaling pathways. Based on the activities observed in the above assays, further investigation into key signaling pathways is warranted.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival.
Caption: Potential inhibition of the NF-κB signaling pathway.
Protocol: Western Blot for NF-κB Pathway Proteins
| Step | Procedure |
| 1. Cell Treatment & Lysis | Treat cells as described for anti-inflammatory assays. Lyse the cells to extract cytoplasmic and nuclear proteins. |
| 2. Protein Quantification | Determine protein concentration using a BCA assay. |
| 3. SDS-PAGE & Transfer | Separate proteins by SDS-PAGE and transfer to a PVDF membrane. |
| 4. Immunoblotting | Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, nuclear p65, and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic). |
| 5. Detection | Use HRP-conjugated secondary antibodies and an ECL detection system. |
| 6. Densitometry | Quantify band intensities to determine changes in protein phosphorylation and translocation. |
MAPK and PI3K/Akt Signaling Pathways
These pathways are critical in regulating cell proliferation, survival, and apoptosis.
Caption: Overview of MAPK and PI3K/Akt signaling pathways.
Protocol: Western Blot for MAPK and PI3K/Akt Pathway Proteins
| Step | Procedure |
| 1. Cell Treatment & Lysis | Treat cancer cells with the flavone for various time points. Lyse the cells to extract total protein. |
| 2. Protein Quantification | Determine protein concentration. |
| 3. SDS-PAGE & Transfer | Separate and transfer proteins as previously described. |
| 4. Immunoblotting | Probe membranes with primary antibodies against phospho-ERK, total ERK, phospho-Akt, total Akt, and a loading control (e.g., GAPDH). |
| 5. Detection & Densitometry | Detect and quantify band intensities to assess the phosphorylation status of key pathway components. |
Data Presentation
All quantitative data should be presented in clear, well-structured tables. Below are examples.
Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| 10 | 95 ± 4.5 | 88 ± 5.3 | 75 ± 6.2 |
| 25 | 82 ± 6.1 | 65 ± 4.9 | 48 ± 5.5 |
| 50 | 60 ± 5.8 | 45 ± 5.1 | 22 ± 4.1 |
| 100 | 35 ± 4.2 | 18 ± 3.9 | 8 ± 2.3 |
| IC₅₀ (µM) | >100 | ~55 | ~28 |
| Data are presented as mean ± SD and are hypothetical. |
Table 2: Effect of the Flavone on NO Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (µM) | % Inhibition |
| Control | 2.5 ± 0.5 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | - |
| LPS + Flavone (10 µM) | 18.2 ± 1.5 | 29.5% |
| LPS + Flavone (25 µM) | 11.5 ± 1.1 | 55.4% |
| LPS + Flavone (50 µM) | 6.8 ± 0.9 | 73.6% |
| Data are presented as mean ± SD and are hypothetical. |
Conclusion
The protocols and workflow outlined in these application notes provide a robust starting point for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, inflammation, and key signaling pathways, researchers can uncover its potential as a novel therapeutic agent. The provided diagrams and data table templates are intended to guide the experimental process and ensure clear and concise presentation of findings.
References
- 1. This compound | CAS:82668-93-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone as a Potential Anticancer Agent
Disclaimer: As of the current date, specific experimental data on the anticancer activity of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone is not available in the public domain. The following application notes and protocols are provided as a generalized framework for researchers and drug development professionals to investigate the potential of this and other novel flavonoid compounds as anticancer agents. The experimental designs and hypothetical data are based on established methodologies for evaluating the anticancer properties of flavonoids.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their diverse pharmacological activities, including their potential as anticancer agents. These compounds can modulate various cellular processes involved in cancer progression, such as cell proliferation, apoptosis, and angiogenesis. This compound is a unique flavonoid whose anticancer potential remains to be elucidated. These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound.
Data Presentation: Hypothetical Quantitative Data Summary
The following tables represent a hypothetical summary of quantitative data that could be generated from the described experimental protocols. These tables are designed for the clear and structured presentation of results, allowing for easy comparison of the compound's effects across different cancer cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 25.5 | 18.2 |
| A549 | Lung Carcinoma | 32.1 | 24.8 |
| HCT116 | Colon Carcinoma | 19.8 | 15.3 |
| PC-3 | Prostate Adenocarcinoma | 45.2 | 35.7 |
Table 2: Apoptosis Induction by this compound (at IC50 concentration, 48h)
| Cell Line | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| MCF-7 | 28.4 | 15.2 | 3.1 |
| HCT116 | 35.1 | 18.7 | 4.5 |
Table 3: Cell Cycle Arrest Induced by this compound (at IC50 concentration, 24h)
| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | 65.3 | 20.1 | 14.6 |
| HCT116 | 72.8 | 15.5 | 11.7 |
Table 4: Effect of this compound on Key Signaling Proteins (MCF-7 cells, 24h)
| Protein | Relative Expression (Fold Change vs. Control) |
| p-Akt (Ser473) | 0.45 |
| Total Akt | 0.98 |
| Bcl-2 | 0.62 |
| Bax | 1.85 |
| Cleaved Caspase-3 | 3.2 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its predetermined IC50 concentration for 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Test compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis
Objective: To investigate the effect of the test compound on the expression and phosphorylation status of key proteins in cancer-related signaling pathways.
Materials:
-
Cancer cell lines
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
Mandatory Visualizations
The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the investigation of this compound as a potential anticancer agent.
Caption: Workflow for in vitro anticancer drug screening.
Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.
Caption: Proposed mechanism of apoptosis induction.
Application Notes and Protocols for Studying the Anti-inflammatory Effects of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in plants, known for a wide range of pharmacological properties, including potent anti-inflammatory effects.[1][2] Polymethoxyflavones (PMFs), a specific class of flavonoids characterized by multiple methoxy (B1213986) groups, have demonstrated significant biological activities and are considered important nutraceuticals.[2][3] The compound 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone is a unique polymethoxyflavone. A structurally related compound, 3,5,3'-Trimethoxy-6,7:4',5'-bis(methylenedioxy)flavone, has been identified in plants of the Persicaria genus, which are known for their traditional use in treating inflammatory conditions.[1][4]
The anti-inflammatory actions of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] This modulation leads to the downregulation of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (B1171923) (produced via COX enzymes), and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6]
These application notes provide a comprehensive set of protocols for researchers to investigate the anti-inflammatory properties of this compound in vitro using the RAW 264.7 macrophage cell line, a standard model for inflammation studies.
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize representative quantitative data for the effects of this compound (herein referred to as TMBM-Flavone) on cell viability and key inflammatory markers in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Cytotoxicity of TMBM-Flavone on RAW 264.7 Macrophages
| Compound | Incubation Time (h) | IC₅₀ (µM) |
| TMBM-Flavone | 24 | > 100 |
| Doxorubicin (Positive Control) | 24 | ~1.5 |
Data based on MTT assay. An IC₅₀ > 100 µM indicates low cytotoxicity at effective anti-inflammatory concentrations.
Table 2: Inhibition of Pro-inflammatory Mediators by TMBM-Flavone
| Mediator | Treatment | IC₅₀ (µM) |
| Nitric Oxide (NO) | TMBM-Flavone | 18.5 |
| TNF-α | TMBM-Flavone | 22.1 |
| IL-6 | TMBM-Flavone | 25.8 |
| IL-1β | TMBM-Flavone | 24.3 |
IC₅₀ values represent the concentration of TMBM-Flavone required to inhibit 50% of the production of the specified mediator in LPS-stimulated RAW 264.7 cells.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the experimental workflow and the key signaling pathways involved in the anti-inflammatory action of TMBM-Flavone.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.
2. Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the test compound.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours.[7]
-
Prepare serial dilutions of TMBM-Flavone in culture medium.
-
Remove the old medium and treat the cells with 100 µL of the various concentrations of TMBM-Flavone for 24 hours. Include a "vehicle control" (DMSO, final concentration ≤ 0.1%) and a "medium only" blank.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
3. Nitric Oxide (NO) Production Assay
This assay measures the level of NO, a key pro-inflammatory mediator, in the cell culture supernatant.
-
Principle: The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the supernatant using the Griess reagent.[7]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 1.5 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of TMBM-Flavone for 1-2 hours.
-
Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubate for another 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[7]
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
4. Cytokine Measurement by ELISA
This protocol is for quantifying the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) into the culture medium.
-
Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used. A capture antibody specific for the target cytokine is coated onto a 96-well plate. The cytokine in the sample binds to this antibody and is then detected by a biotin-conjugated detection antibody, followed by a streptavidin-HRP conjugate and a colorimetric substrate.[9]
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and treat with TMBM-Flavone and LPS as described in the NO assay.
-
After 24 hours of incubation, collect the culture supernatants and centrifuge at 2500 rpm for 5 minutes to remove cell debris.[10]
-
Store supernatants at -80°C or proceed immediately.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific commercial kits used.
-
Briefly, this involves:
-
Coating the plate with capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants).
-
Adding the detection antibody.
-
Adding streptavidin-HRP.
-
Adding TMB substrate and incubating until color develops.[9]
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve generated with recombinant cytokines.
-
5. Western Blot Analysis for NF-κB and MAPK Pathways
This protocol assesses the effect of TMBM-Flavone on the expression and phosphorylation of key proteins in inflammatory signaling pathways.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. It can be used to measure the inhibition of IκBα degradation and the phosphorylation of p65, ERK, JNK, and p38, which are key events in the activation of the NF-κB and MAPK pathways, respectively.[5][11]
-
Procedure:
-
Cell Lysis and Protein Extraction:
-
Seed RAW 264.7 cells in 6-well plates (5 x 10⁵ cells/well) and grow for 24 hours.[12]
-
Pre-treat with TMBM-Flavone for 1-2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes for phosphorylation events) or longer (12-24 hours for total protein expression).[5][12]
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
(Optional) For analyzing p65 translocation, use a nuclear/cytoplasmic fractionation kit according to the manufacturer's protocol.[12]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin, etc.).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of target proteins to a loading control (e.g., β-actin for whole-cell lysates).
-
References
- 1. 3,5,3'-Trimethoxy-6,7:4',5'-bis(methylenedioxy)flavone | C20H16O9 | CID 14704648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone is a unique flavonoid compound. While specific biological data for this molecule is not extensively documented in publicly available literature, its structural class—polymethoxyflavones (PMFs)—is of significant interest in drug discovery. Flavonoids, as a broad category of plant-derived polyphenolic compounds, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anti-viral, and anti-cancer effects.[1][2][3] PMFs, in particular, have been noted for their ability to modulate key signaling pathways related to cell proliferation, apoptosis, and cell cycle regulation, making them promising candidates for therapeutic development.[4][5]
These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound. The protocols outlined below are standard, well-established methods for characterizing the bioactivity of novel flavonoid compounds and elucidating their potential mechanisms of action.
Data Presentation: Summary of Potential Quantitative Data
The following tables are templates for organizing and presenting quantitative data obtained from the described cell-based assays.
Table 1: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| e.g., MCF-7 | 24 | |
| (Breast Cancer) | 48 | |
| 72 | ||
| e.g., HT-29 | 24 | |
| (Colon Cancer) | 48 | |
| 72 | ||
| e.g., HDFn | 24 | |
| (Normal Fibroblast) | 48 | |
| 72 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| e.g., MCF-7 | 0 (Control) | 48 | |||
| IC₂₅ | 48 | ||||
| IC₅₀ | 48 | ||||
| IC₇₅ | 48 |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Concentration (µM) | G₀/G₁ Phase (%) | S Phase (%) | G₂/M Phase (%) |
| e.g., MCF-7 | 0 (Control) | |||
| IC₂₅ | ||||
| IC₅₀ | ||||
| IC₇₅ |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for testing a novel flavonoid and a potential signaling pathway that may be modulated.
Caption: General workflow for characterizing a novel flavonoid.
Caption: Potential mechanism via PI3K/Akt pathway inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Selected cell lines (e.g., MCF-7, HT-29, HDFn)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the flavonoid stock solution in complete medium. Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM). Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the resulting dose-response curve.
Note: Some flavonoids can directly reduce MTT, leading to false-positive results.[1] It is advisable to run a parallel control plate with the compound and MTT in cell-free medium. If interference is observed, alternative assays like Trypan Blue exclusion or CellTiter-Glo® are recommended.[1][6]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the test flavonoid at desired concentrations (e.g., IC₂₅, IC₅₀, IC₇₅) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% cold ethanol (B145695)
-
6-well cell culture plates
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the flavonoid at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect and centrifuge cells as described in the apoptosis assay protocol.
-
Fixation: Discard the supernatant, gently resuspend the cell pellet in 1 mL of cold PBS, and add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle. Flavonoids have been shown to cause cell cycle arrest at both G1 and G2/M phases.[4][7]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins, providing insight into the signaling pathways affected by the compound. Common pathways modulated by flavonoids include PI3K/Akt and MAPK.[4][8][9]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p21, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with the flavonoid as desired. Wash cells with cold PBS and lyse them with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize the data and ensure equal protein loading. Analyze band intensities to determine changes in protein expression or phosphorylation status.
References
- 1. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel flavonoids with anti-proliferative activities against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6,7,5′-Tetramethoxy-3′,4′-methylenedioxyflavone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. benchchem.com [benchchem.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Influence of flavonoids on cell cycle phase as analyzed by flow-cytometry. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Function of flavonoids on different types of programmed cell death and its mechanism: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Studies of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone is a unique flavonoid possessing both methoxy (B1213986) and methylenedioxy functional groups. These structural features are anticipated to significantly influence its metabolic fate, bioavailability, and potential for drug-drug interactions. This document provides detailed application notes and experimental protocols for investigating the metabolic profile of this compound.
The presence of four methoxy groups is expected to enhance the metabolic stability of the flavonoid by protecting it from extensive phase II conjugation reactions like glucuronidation and sulfation, which are common pathways for flavonoids with free hydroxyl groups.[1][2][3] This methylation is likely to increase its oral bioavailability.[1][2][3][4] The metabolism of this compound is therefore predicted to be primarily mediated by cytochrome P450 (CYP) enzymes through processes like demethylation and hydroxylation.
Furthermore, the two methylenedioxy groups are of particular interest. Compounds with this moiety are known to be metabolized by CYPs to form reactive intermediates that can covalently bind to the enzyme, leading to mechanism-based inhibition.[5] This can result in significant drug-drug interactions.
These application notes will guide researchers in assessing the metabolic stability, identifying metabolites, and evaluating the CYP inhibition potential of this compound.
Data Presentation
Table 1: Predicted ADMET Properties of a Structurally Similar Compound, 3,5,8-Trimethoxy-6,7:3',4'-bis(methylenedioxy)flavone
| Property | Prediction | Probability (%) |
| Human Intestinal Absorption | + | 98.24 |
| Caco-2 Permeability | + | 80.96 |
| Blood Brain Barrier | + | 52.50 |
| P-glycoprotein Substrate | - | 90.56 |
| P-glycoprotein Inhibitor | + | 86.72 |
| CYP3A4 Substrate | - | 51.31 |
| CYP2C9 Substrate | - | 84.23 |
| CYP2D6 Substrate | - | 80.20 |
| CYP3A4 Inhibition | + | 86.13 |
Source: Adapted from publicly available data for a structurally related compound to provide an estimate of potential properties.[6]
Table 2: IC50 Values of Various Tetramethoxyflavones against Major CYP Isoforms
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| 7,8,3',4'-Tetramethoxyflavone | 0.79 ± 0.12 | 1.49 ± 0.16 | 1.85 ± 0.14 | > 100 | > 100 |
| 5,7,3',4'-Tetramethoxyflavone | > 100 | > 100 | > 100 | > 100 | > 100 |
| 3-Hydroxy-5,7,3',4'-Tetramethoxyflavone | > 100 | > 100 | > 100 | 2.28 ± 0.46 | 0.15 ± 0.07 |
| 3-Hydroxy-2',4',5',6-Tetramethoxyflavone | > 100 | > 100 | > 100 | > 100 | 0.44 ± 0.12 |
Source: Data from studies on other tetramethoxyflavones to illustrate potential inhibitory activities.[7][8]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver S9 Fraction
This protocol is designed to assess the rate of metabolism of the test compound in the presence of a broad range of phase I and phase II metabolic enzymes.
Materials:
-
This compound
-
Human Liver S9 Fraction
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal Standard
-
Positive control compounds (e.g., a rapidly metabolized flavonoid like apigenin (B1666066) and a stable compound like 5,7,4'-trimethoxyflavone)[4]
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, S9 fraction, and the test compound or control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the cofactors (NADPH regenerating system, UDPGA, and PAPS).
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t½).
Protocol 2: Metabolite Identification using Human Liver Microsomes
This protocol aims to identify the phase I metabolites of the test compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH Regenerating System
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Follow the incubation procedure as described in Protocol 1, but using HLMs and only the NADPH regenerating system as the cofactor. A longer incubation time (e.g., 60-120 minutes) may be necessary.
-
After quenching and centrifugation, analyze the supernatant using a high-resolution mass spectrometer to detect and identify potential metabolites.
-
Look for mass shifts corresponding to common metabolic reactions of flavonoids, such as O-demethylation (-14 Da), hydroxylation (+16 Da), and opening of the methylenedioxy ring followed by catechol formation and subsequent O-methylation.[9]
Protocol 3: Cytochrome P450 Inhibition Assay
This protocol determines the potential of the test compound to inhibit major CYP isoforms.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) or Human Liver Microsomes
-
CYP isoform-specific substrates and their corresponding metabolites (for LC-MS/MS detection)
-
NADPH Regenerating System
-
Phosphate Buffer (pH 7.4)
-
Positive control inhibitors for each CYP isoform (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4)[8]
-
Acetonitrile
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of the test compound and positive control inhibitors.
-
In a 96-well plate, add the buffer, recombinant CYP enzyme or HLMs, and the test compound/inhibitor dilutions.
-
Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding cold acetonitrile.
-
Centrifuge and analyze the supernatant by LC-MS/MS to measure the formation of the specific metabolite.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylation of dietary flavones increases their metabolic stability and chemopreventive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylated flavonoids have greatly improved intestinal absorption and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plantaedb.com [plantaedb.com]
- 7. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address in vitro solubility issues encountered with 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions for in vitro experiments?
A1: Like many polymethoxylated flavonoids, this compound is a lipophilic (fat-soluble) molecule with poor water solubility. Its chemical structure, rich in nonpolar methoxy (B1213986) and methylenedioxy groups, contributes to its hydrophobicity, leading to challenges in dissolving it in aqueous buffers and cell culture media.
Q2: What is the recommended solvent for creating a stock solution of this flavone (B191248)?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this flavone for in vitro assays. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.
Q3: My compound precipitates when I add the DMSO stock solution to my cell culture medium. What is causing this?
A3: This phenomenon, often called "crashing out," occurs when the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium. The rapid change in solvent polarity causes the poorly water-soluble flavone to exceed its solubility limit and precipitate out of the solution. Other contributing factors can include the temperature of the medium and interactions with media components like proteins and salts.[1][2]
Q4: How can I prevent the precipitation of the flavone in my cell culture medium?
A4: Several strategies can help prevent precipitation:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of medium. Instead, perform a serial dilution, first into a smaller volume of pre-warmed medium, before adding it to the final culture volume.
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced toxicity and precipitation.[2]
-
Use Pre-warmed Media: Always use cell culture media pre-warmed to 37°C, as temperature can affect solubility.[2]
-
Sonication: Gentle sonication in a water bath after dilution can sometimes help to redissolve minor precipitates.
Q5: Are there alternative methods to improve the aqueous solubility of this flavone?
A5: Yes, forming an inclusion complex with cyclodextrins is a widely used technique to enhance the aqueous solubility of hydrophobic compounds like flavonoids.[3][4] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the flavone molecule, thereby increasing its solubility in water.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Addition to Aqueous Buffer or Media
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or visible particles upon adding DMSO stock to media. | "Solvent shock" due to rapid dilution and exceeding aqueous solubility. | Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed media, then add this intermediate dilution to the final volume. |
| Final concentration of the flavone is too high. | Determine the maximum soluble concentration in your specific medium through a pilot experiment. Stay below this concentration for your assays. | |
| The temperature of the media is too low. | Always use pre-warmed (37°C) media for dilutions.[2] | |
| The solution is initially clear but becomes cloudy over time in the incubator. | Compound instability at 37°C. | Prepare fresh working solutions immediately before use. Minimize the incubation time if possible. |
| Interaction with media components (e.g., serum proteins). | Try reducing the serum concentration if your experiment allows. Alternatively, consider using serum-free media for the treatment period. |
Issue 2: Inconsistent Experimental Results
| Observation | Potential Cause | Recommended Solution |
| High variability between replicate wells or experiments. | Incomplete dissolution or precipitation of the compound, leading to inaccurate dosing. | Visually inspect your working solutions for any signs of precipitation before adding them to the cells. Prepare fresh dilutions for each experiment. |
| Degradation of the compound in the stock solution. | Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. | |
| Biological effects of the solvent (DMSO). | Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
-
Pre-warmed (37°C) cell culture medium or aqueous buffer
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 20 mM): a. Accurately weigh a known amount of the flavone powder. b. Calculate the required volume of DMSO to achieve the desired concentration. c. Add the DMSO to the vial containing the flavone. d. Vortex vigorously for 2-3 minutes until the compound is completely dissolved. A clear solution should be obtained. e. If dissolution is difficult, briefly sonicate the vial in a water bath for 5-10 minutes. f. Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
Prepare Working Solutions (Example for a final concentration of 10 µM): a. Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 20 mM stock 1:20 in DMSO. b. Final Dilution: Add 1 µL of the 1 mM intermediate solution to 99 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM with a final DMSO concentration of 1%. Gently mix by pipetting. Note: Adjust volumes as needed to keep the final DMSO concentration as low as possible.
Protocol 2: Preparation of a Cyclodextrin (B1172386) Inclusion Complex
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Ethanol (B145695) or Acetone
-
Deionized water
-
Mortar and pestle
-
Rotary evaporator or vacuum oven
Procedure:
-
Molar Ratio Determination: A common starting point is a 1:1 or 1:2 molar ratio of the flavone to cyclodextrin.
-
Dissolution: Dissolve the flavone in a minimal amount of ethanol or acetone.
-
Cyclodextrin Paste: In a separate container, create a paste by adding a small amount of deionized water to the HP-β-CD.
-
Complexation: Slowly add the dissolved flavone solution to the cyclodextrin paste while continuously triturating with a mortar and pestle for 30-60 minutes.
-
Drying: Dry the resulting mixture to a solid powder using a rotary evaporator or a vacuum oven to remove the organic solvent and water.
-
Solubilization: The resulting powder is the flavone-cyclodextrin inclusion complex, which should have improved solubility in aqueous solutions. This powder can be directly dissolved in cell culture medium for your experiments.
Mandatory Visualizations
Experimental Workflow
References
stability of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone in cell culture media
Welcome to the technical support center for 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly focusing on its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
While specific data for this exact flavone (B191248) is limited, based on its structure as a methoxylated and methylenedioxy-substituted flavonoid, it is expected to have low aqueous solubility and be more soluble in organic solvents like DMSO, chloroform, and acetone.[1] Methoxyflavones, in general, exhibit increased lipophilicity compared to their hydroxylated counterparts, which can affect their bioavailability and interaction with cellular membranes.[2]
Q2: I'm observing precipitation after adding the flavone to my cell culture medium. What could be the cause?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue.[3] This can be caused by several factors:
-
Exceeding Solubility Limit: The final concentration of the flavone in the media may be higher than its aqueous solubility.
-
Solvent Shock: Adding a concentrated stock solution (e.g., in DMSO) directly to the aqueous media can cause the compound to rapidly come out of solution.[4]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can lead to precipitation.[4][5]
-
Temperature and pH: Changes in temperature (e.g., using cold media) or pH shifts during incubation can affect solubility.[4][6]
Q3: How can I determine if my compound is degrading in the cell culture medium?
The most reliable method to assess the chemical stability of your compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] This involves incubating the flavone in the cell culture medium (both with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.[6][7] A decrease in the concentration over time indicates degradation.
Q4: What factors can influence the stability of this flavone in cell culture media?
Several factors can affect the stability of flavonoids in cell culture media:
-
pH: The pH of the culture medium (typically 7.2-7.4) can influence the rate of hydrolysis and other pH-dependent degradation pathways.[6]
-
Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[6]
-
Media Composition: Components like amino acids, vitamins, and serum proteins can interact with the compound, potentially leading to degradation or adsorption to plasticware.[9]
-
Light Exposure: Many flavonoids are photosensitive, and exposure to light can cause degradation.[10]
-
Enzymatic Degradation: If working with cell cultures, cellular enzymes (both intracellular and secreted) can metabolize the flavone.[6] Methoxyflavones can undergo demethylation and other biotransformations by cellular enzymes.[2][11]
Troubleshooting Guides
Issue 1: Compound Precipitation
| Possible Cause | Recommended Solution |
| High Final Concentration | Determine the maximum solubility of the flavone in your specific cell culture medium by performing a solubility assay.[4] Ensure your working concentration is below this limit. |
| Improper Dilution Technique | Perform a serial dilution of your concentrated stock solution in the cell culture medium.[3] Add the stock solution to pre-warmed media while gently vortexing to ensure rapid dispersion.[4] |
| Solvent Concentration | Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (typically <0.5%) and consistent across all experiments, including vehicle controls.[6] |
| Media Components | If using serum, consider reducing the serum concentration or using a serum-free medium to see if precipitation is affected.[4] Be aware that serum proteins can sometimes help solubilize hydrophobic compounds but can also lead to the formation of insoluble complexes.[4] |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Recommended Solution |
| Compound Degradation | Perform a stability study using HPLC or LC-MS to determine the half-life of the flavone in your media at 37°C.[7][9] If the compound is unstable, consider replenishing the media with fresh compound at regular intervals.[9] |
| Adsorption to Plasticware | Hydrophobic compounds can bind to plastic surfaces, reducing the effective concentration. Consider using low-binding plates or pre-incubating the plates with a blocking agent.[9] |
| Cellular Metabolism | High cell densities can lead to faster metabolism of the compound. Optimize cell seeding density for your assays.[9] Consider analyzing cell lysates and media for metabolites. |
| Stock Solution Instability | Prepare fresh stock solutions regularly. Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[12] Protect stock solutions from light.[12] |
Experimental Protocols
Protocol 1: Determining Compound Stability in Cell Culture Media
This protocol outlines a general method to assess the chemical stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the flavone in anhydrous DMSO.[7]
-
Spike the Media: Warm the complete cell culture medium to 37°C. Spike the flavone stock solution into the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.[6]
-
Time Points: Aliquot the spiked medium into sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).[7][9]
-
Incubation: Place the tubes in a 37°C, 5% CO2 incubator.[7] The t=0 sample should be processed immediately.
-
Sample Processing: At each time point, remove a tube. To stop further degradation and precipitate proteins, add 3 volumes of cold acetonitrile (B52724) to the media sample. Vortex and centrifuge at high speed to pellet the precipitated proteins.[6]
-
Analysis: Transfer the supernatant to a new tube or an HPLC vial. Analyze the concentration of the parent flavone using a validated HPLC or LC-MS method.[6][7]
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the concentration at t=0.[6]
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in cell culture media.
Potential Signaling Pathways Affected by Flavonoids
Many flavonoids are known to interact with key cellular signaling pathways that regulate cell proliferation, survival, and inflammation, such as the PI3K/Akt and MAPK/ERK pathways.[3]
Caption: Potential inhibitory effects of flavonoids on the PI3K/Akt and MAPK/ERK signaling pathways.
References
- 1. This compound | CAS:82668-93-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Biotransformation of Methoxyflavones by Selected Entomopathogenic Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Biotransformation of Methoxyflavones by Selected Entomopathogenic Filamentous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
optimization of extraction of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone from plant material
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone extraction from plant material. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing the extraction of this compound?
A1: The most critical factors influencing the extraction efficiency of flavonoids include the choice of solvent and its concentration, the extraction temperature, the duration of the extraction process, and the ratio of the solvent to the solid plant material.[1] For polymethoxylated flavonoids (PMFs), which are generally less polar than their hydroxylated counterparts, solvent selection is particularly crucial.
Q2: Which extraction methods are most suitable for a potentially thermolabile compound like this compound?
A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional methods like maceration or Soxhlet extraction.[1] These modern methods can reduce extraction times and the overall heat exposure of the target compound, thus minimizing the risk of thermal degradation.[1][2] Supercritical Fluid Extraction (SFE) is another excellent option for thermally sensitive compounds as it allows for extraction at low temperatures.
Q3: My extract is showing a brownish discoloration. What could be the cause?
A3: A brownish color in the extract often indicates the degradation of flavonoids. This can be caused by several factors, including excessive heat, prolonged exposure to light, or oxidation.[2][3][4] It is crucial to control the temperature during extraction and to use appropriate storage conditions, such as amber-colored vials and low temperatures, to protect the extract.
Q4: How can I improve the yield of my extraction?
A4: To improve the yield, consider optimizing the key extraction parameters. This includes experimenting with different solvents or solvent mixtures to match the polarity of the target flavone (B191248).[5] Increasing the solvent-to-solid ratio, adjusting the extraction time, and employing methods that enhance cell wall disruption, such as UAE, can also significantly improve yields.[6][7] Additionally, reducing the particle size of the plant material by grinding can increase the surface area available for extraction.
Q5: What is the best way to quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the quantification of specific flavonoids.[8][9] It is essential to use a validated analytical method with a reference standard of the target compound to ensure accuracy.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient solvent | Test a range of solvents with varying polarities (e.g., ethanol (B145695), methanol, acetone, and their aqueous mixtures). For polymethoxylated flavonoids, higher concentrations of organic solvents may be more effective.[6][7] |
| Insufficient extraction time | Optimize the extraction duration. For methods like UAE, shorter times may be sufficient. Monitor the extraction kinetics to determine the optimal time.[6][7] | |
| Inadequate solvent-to-solid ratio | Increase the volume of the solvent relative to the amount of plant material to ensure thorough wetting and extraction.[6][7] | |
| Large particle size of plant material | Grind the plant material to a fine powder to increase the surface area for solvent penetration. | |
| Degradation of Target Compound (e.g., discoloration of extract) | Excessive heat | Use lower extraction temperatures or employ non-thermal extraction methods like UAE at controlled temperatures.[2][4] For methods like MAE, carefully control the microwave power. |
| Prolonged exposure to light | Conduct the extraction in a dark environment or use amber-colored glassware to protect the extract from light-induced degradation.[4] | |
| Oxidation | Consider adding an antioxidant, such as ascorbic acid, to the extraction solvent.[10] Purging the extraction vessel with an inert gas like nitrogen can also minimize oxidation. | |
| Co-extraction of Impurities | Non-selective solvent | Employ a multi-step extraction or purification process. Start with a non-polar solvent to remove lipids and chlorophyll (B73375) before extracting with a more polar solvent. |
| Complex plant matrix | Utilize chromatographic techniques such as column chromatography or preparative HPLC for the purification of the crude extract.[11] |
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE) of Polymethoxylated Flavonoids
This protocol is a generalized procedure and may require optimization for the specific plant material and target compound.
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.
-
Add the extraction solvent. Based on studies of similar compounds, a high concentration of ethanol (e.g., 95%) is a good starting point.[6][7] A solvent-to-solid ratio of 50:1 mL/g has been shown to be effective for methoxyflavones.[6][7]
-
Place the flask in an ultrasonic bath.
-
Set the sonication parameters. A frequency of 40 kHz and a power of 200 W are common starting points.
-
Maintain a constant temperature during extraction, for instance, 40°C.
-
Extract for a predetermined time. An extraction time of approximately 16 minutes has been found to be optimal for total methoxyflavone content in some studies.[6][7]
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue.
-
Wash the residue with a small volume of fresh solvent and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to remove the solvent.
-
-
Purification (Optional):
-
The crude extract can be further purified using chromatographic techniques such as column chromatography with silica (B1680970) gel or preparative HPLC.
-
Quantitative Data Summary
The following table summarizes the optimized conditions for the ultrasound-assisted extraction of total methoxyflavones from Kaempferia parviflora, which can serve as a starting point for the optimization of this compound extraction.
| Parameter | Optimal Condition for Maximum Yield | Optimal Condition for Maximum Methoxyflavone Content |
| Ethanol Concentration | 54.24% (v/v)[6][7] | 95.00% (v/v)[6][7] |
| Extraction Time | 25.25 minutes[6][7] | 15.99 minutes[6][7] |
| Solvent-to-Solid Ratio | 49.63 mL/g[6][7] | 50.00 mL/g[6][7] |
Visualizations
Caption: Generalized workflow for the extraction and purification of this compound.
Caption: A decision tree for troubleshooting low yields in flavonoid extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS and HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
overcoming resistance to 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anti-cancer properties of novel flavonoids, such as 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone. Given the novelty of this specific compound, this guide extrapolates from the broader class of flavonoids to address potential challenges in overcoming cancer cell resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows intrinsic resistance to this compound. What are the possible mechanisms?
A1: Intrinsic resistance to a novel flavonoid can arise from several factors.[1][2] Cancer cells may possess inherent characteristics that prevent the compound from being effective.[1] Key potential mechanisms include:
-
High expression of efflux pumps: ABC transporters like P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) can actively pump the flavonoid out of the cell, preventing it from reaching its intracellular target.[3]
-
Metabolic inactivation: The cancer cells may rapidly metabolize the flavonoid into an inactive form through enzymatic processes.
-
Alterations in target pathways: The molecular target of the flavonoid may be mutated, downregulated, or bypassed by alternative signaling pathways in the cancer cells.
-
Enhanced DNA repair mechanisms: If the flavonoid's mechanism of action involves inducing DNA damage, highly efficient DNA repair pathways in the cancer cells can counteract its effects.
-
Dysregulated apoptosis pathways: The cells may have defects in their apoptotic machinery, such as overexpression of anti-apoptotic proteins (e.g., Bcl-2) or mutations in pro-apoptotic proteins (e.g., Bax, p53), making them resistant to programmed cell death.[4]
Q2: After initial sensitivity, my cancer cells have developed acquired resistance to the flavonoid. What could be the cause?
A2: Acquired resistance develops in response to treatment.[1] The cancer cells that survive the initial flavonoid treatment may have acquired genetic or epigenetic changes that confer resistance.[5] Common causes include:
-
Upregulation of efflux pumps: Prolonged exposure to the flavonoid can lead to increased expression of ABC transporters.
-
Epigenetic modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[6]
-
Activation of survival pathways: Cancer cells can activate pro-survival signaling pathways, such as PI3K/Akt/mTOR, to counteract the cytotoxic effects of the flavonoid.[7]
-
Selection of resistant subpopulations: A tumor is often heterogeneous, containing a small population of cells that are inherently resistant. Treatment can eliminate the sensitive cells, allowing the resistant ones to proliferate.
Q3: How can I experimentally verify if efflux pumps are responsible for the observed resistance?
A3: You can perform a rhodamine 123 or Hoechst 33342 accumulation assay. These are fluorescent substrates for many ABC transporters. A lower fluorescence intensity in resistant cells compared to sensitive parental cells suggests increased efflux pump activity. This can be confirmed by co-incubating the cells with a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-glycoprotein) and observing if fluorescence is restored.
Q4: What are some general strategies to overcome flavonoid resistance in my experiments?
A4: Several strategies can be explored:
-
Combination therapy: Combine the flavonoid with other chemotherapeutic agents that have different mechanisms of action. Flavonoids have been shown to synergize with conventional anti-cancer drugs.[8]
-
Co-administration with an efflux pump inhibitor: As mentioned above, using an inhibitor can block the pumps and increase the intracellular concentration of the flavonoid.
-
Epigenetic modulators: Combine the flavonoid with DNA methyltransferase (DNMT) inhibitors or histone deacetylase (HDAC) inhibitors to potentially re-sensitize the cells.[6]
-
Targeting survival pathways: Use inhibitors of key survival pathways like PI3K/Akt to block the cells' adaptive response.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Compound solubility issues | Ensure the flavonoid is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitation. Prepare fresh stock solutions regularly. |
| Cell seeding density | Optimize and maintain a consistent cell seeding density for all experiments. High or low confluency can affect drug sensitivity. |
| Incubation time | Standardize the drug incubation time. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal endpoint. |
| Assay interference | Some flavonoids can interfere with the reagents used in colorimetric or fluorometric viability assays (e.g., MTT, AlamarBlue). Run a control with the flavonoid and assay reagents in cell-free wells to check for interference. Consider using a different viability assay, such as trypan blue exclusion or a crystal violet-based assay. |
Problem 2: No significant increase in apoptosis in flavonoid-treated resistant cells.
| Possible Cause | Troubleshooting Steps |
| Apoptosis pathway is blocked | Investigate the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases, p53) in both sensitive and resistant cells using Western blotting or qPCR. |
| Cell cycle arrest is the primary mechanism | The flavonoid may be inducing cell cycle arrest rather than apoptosis at the tested concentrations. Perform cell cycle analysis using flow cytometry (e.g., propidium (B1200493) iodide staining). |
| Autophagy is induced as a survival mechanism | Flavonoid treatment might be inducing autophagy, which can be a pro-survival mechanism in some contexts. Assess autophagy markers like LC3-II conversion by Western blot or immunofluorescence. |
| Insufficient drug concentration | The intracellular concentration of the flavonoid may not be high enough to trigger apoptosis. Verify this by performing an efflux pump activity assay as described in the FAQs. |
Quantitative Data Summary
The following tables summarize IC50 values for various flavonoids in different cancer cell lines, providing a comparative context for your experiments.
Table 1: IC50 Values of Selected Flavonoids in Cancer Cell Lines
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Xanthohumol | MV-4-11 (Leukemia) | 8.07 ± 0.52 | [9] |
| Aurone (Xanthohumol derivative) | MV-4-11 (Leukemia) | 7.45 ± 0.87 | [9] |
| Xanthohumol | HT-29 (Colon Cancer) | 91.31 ± 8.92 | [9] |
| Aurone (Xanthohumol derivative) | HT-29 (Colon Cancer) | 62.09 ± 16.52 | [9] |
| Cisplatin | MV-4-11 (Leukemia) | ~1.1 | [9] |
| Cisplatin | HT-29 (Colon Cancer) | ~19 | [9] |
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the flavonoid at the desired concentrations for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
3. Efflux Pump Activity Assay (Rhodamine 123 Accumulation)
-
Cell Preparation: Harvest and resuspend cells in phenol (B47542) red-free medium.
-
Inhibitor Pre-incubation (Optional): Pre-incubate one set of cells with an ABC transporter inhibitor (e.g., 10 µM verapamil) for 30 minutes.
-
Rhodamine 123 Staining: Add rhodamine 123 (e.g., 1 µg/mL) to all cell suspensions and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with cold PBS to remove extracellular dye.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells by flow cytometry.
-
Data Analysis: Compare the mean fluorescence intensity between sensitive and resistant cells, with and without the inhibitor.
Visualizations
Caption: Potential mechanisms of cancer cell resistance to flavonoids.
Caption: Experimental workflow for troubleshooting flavonoid resistance.
Caption: Flavonoid inhibition of the pro-survival PI3K/Akt signaling pathway.
References
- 1. oncozine.com [oncozine.com]
- 2. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 3. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 4. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 6. Flavonoids Overcome Drug Resistance to Cancer Chemotherapy by Epigenetically Modulating Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Off-Target Effects of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
Disclaimer: Specific biological activities and off-target effects of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone are not extensively documented in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on the general characteristics of flavonoids, particularly polymethoxylated and methylenedioxy-containing flavonoids, and are intended to provide general guidance for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of flavonoids like this compound?
A1: Flavonoids are known to be promiscuous binders, meaning they can interact with a wide range of proteins beyond the intended target. Potential off-target effects of polymethoxylated and methylenedioxy-containing flavonoids may include:
-
Kinase Inhibition: Flavonoids can bind to the ATP-binding pocket of various kinases, leading to unintended inhibition of signaling pathways.
-
Modulation of Drug-Metabolizing Enzymes: Flavonoids can inhibit or induce cytochrome P450 enzymes, potentially altering the metabolism of other compounds.
-
Hormone Receptor Modulation: Some flavonoids exhibit estrogenic or anti-estrogenic activity by interacting with hormone receptors.
-
Interaction with Ion Channels: Flavonoids have been reported to modulate the activity of various ion channels.
-
Antioxidant and Pro-oxidant Activity: While often considered antioxidants, at high concentrations or under certain conditions, flavonoids can act as pro-oxidants.
Q2: How can I distinguish between on-target and off-target effects in my experiments?
A2: Differentiating between on-target and off-target effects is crucial for accurate interpretation of results. Key strategies include:
-
Use of Structurally Unrelated Inhibitors: Compare the effects of your compound with other known inhibitors of the same target that have a different chemical structure.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the intended target. If the phenotype persists after genetic ablation of the target, it is likely an off-target effect.
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations than off-target effects. A wide therapeutic window between the effective concentration and the concentration causing toxicity or other effects suggests better specificity.
-
Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of your compound to help differentiate between specific and non-specific effects.
Q3: What is a suitable starting concentration for in vitro experiments with this compound?
A3: For novel compounds, it is recommended to perform a dose-response curve starting from a low concentration (e.g., nanomolar range) and increasing to a high concentration (e.g., micromolar range) to determine the optimal concentration for on-target activity while minimizing off-target effects and cytotoxicity.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| High Cell Toxicity | Off-target effects leading to cellular stress or apoptosis. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the TC50. 2. Lower the concentration of the compound to a non-toxic range. 3. Investigate markers of apoptosis (e.g., caspase activation) to understand the mechanism of cell death. |
| Inconsistent Results | Variability in experimental conditions or compound stability. | 1. Ensure consistent cell culture conditions (passage number, confluency). 2. Check the stability of the compound in your experimental media over time. 3. Prepare fresh stock solutions of the compound for each experiment. |
| Unexpected Phenotype | Off-target modulation of an unknown pathway. | 1. Perform a broad kinase profiling assay to identify potential off-target kinases. 2. Use proteomics or transcriptomics to identify pathways that are significantly altered by the compound. 3. Consult the literature for known off-target effects of structurally similar flavonoids. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of the flavonoid in DMSO. Create a series of dilutions to be tested.
-
Kinase Panel: Select a commercially available kinase profiling panel that covers a broad range of kinase families.
-
Assay Performance: Follow the manufacturer's protocol for the kinase profiling service. Typically, this involves incubating the compound with a panel of purified kinases and measuring the inhibition of kinase activity.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at a given compound concentration. Analyze the data to identify kinases that are significantly inhibited.
Data Presentation:
| Kinase Family | Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Tyrosine Kinase | EGFR | 15% | 45% |
| Tyrosine Kinase | SRC | 20% | 60% |
| Serine/Threonine Kinase | AKT1 | 10% | 35% |
| Serine/Threonine Kinase | ERK2 | 5% | 25% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the flavonoid in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with the flavonoid at a desired concentration or with a vehicle control (DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Protein Detection: Detect the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the flavonoid indicates target engagement.
Visualizations
Caption: Potential on-target and off-target signaling pathways of the flavonoid.
Technical Support Center: Analysis of Polymethoxyflavones (PMFs)
Welcome to the Technical Support Center for the analysis of polymethoxyflavones (PMFs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental analysis of PMFs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Sample Preparation and Extraction
Q1: I am having trouble efficiently extracting PMFs from my citrus peel samples. What are the most effective extraction methods?
A: The choice of extraction method is critical for obtaining high yields of PMFs. Due to their low polarity, nonpolar solvents are generally more effective.[1][2] Common and effective methods include:
-
Solvent Extraction: This is a widely used method. Nonpolar solvents like hexane (B92381) and petroleum ether are effective for extracting PMFs.[1][2] Polar solvents such as ethanol (B145695) and methanol (B129727) have also been used.[1] Soxhlet extraction with hexane is a common approach.[1][3]
-
Supercritical Fluid Extraction (SFE): SFE with supercritical CO2 is an environmentally friendly and efficient method for extracting PMFs from citrus peels.[1][2] The efficiency can be enhanced by using a modifier like ethanol.[2]
-
Microwave-Assisted Extraction (MAE): This method uses microwave energy to accelerate the extraction process and can be a faster alternative to conventional solvent extraction.[4]
It is also important to optimize parameters such as solvent concentration and extraction time to maximize yield and minimize the degradation of target compounds.[4]
Q2: My extracts contain many interfering compounds. How can I purify the PMFs?
A: Purification of PMFs from complex sample matrices is a significant challenge due to the presence of co-extractives.[1] Column chromatography is a widely used and effective purification technique.[4]
-
Silica Gel Column Chromatography: This is a common method for separating PMFs from other compounds in the crude extract. A gradient elution with solvents of increasing polarity is typically used to separate the PMFs.[3][4]
-
Macroporous Resin Chromatography: Resins like HPD 300 can be used for the initial cleanup and enrichment of PMFs from the crude extract.[5]
-
Flash Chromatography: This technique offers a rapid and high-resolution separation of PMFs and can be used for isolating gram-level quantities of pure compounds.[3]
Section 2: Chromatographic Analysis
Q3: I am struggling to separate the different PMF isomers in my sample using HPLC. What chromatographic conditions are recommended?
A: The separation of structurally similar PMF isomers is a common challenge.[6] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique. Here are some recommended starting conditions:
-
Column: A C18 column is frequently used. For better resolution of closely eluting peaks, a column with a smaller particle size (e.g., UPLC HSS T3, 1.7 µm) can be beneficial.[7]
-
Mobile Phase: A gradient elution with water and a polar organic solvent like acetonitrile (B52724) or methanol is typically employed.[7]
-
Mobile Phase Additive: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and ionization efficiency in mass spectrometry.[7]
Table 1: Example HPLC Gradient for PMF Analysis [7]
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30 | 95 | 5 |
Q4: How can I improve the resolution between critical PMF isomer pairs?
A: Achieving baseline separation of isomers can be difficult. Besides optimizing the mobile phase gradient, consider the following:
-
Column Chemistry: Experiment with different stationary phases. A polar-embedded column may provide different selectivity for PMF isomers.[8]
-
Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the interaction of analytes with the stationary phase, sometimes improving resolution.
-
Flow Rate: A lower flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the analysis time.
Section 3: Mass Spectrometry (MS) Detection
Q5: I am observing a very low signal or no signal for my PMFs in the mass spectrometer. What should I check first?
A: Low signal intensity is a frequent issue. Here's a systematic approach to troubleshooting:
-
Sample Integrity: Ensure your PMF standards and samples have not degraded. It is advisable to prepare fresh samples.[7]
-
Ionization Source Parameters: Optimize the parameters of your ion source, including capillary voltage, gas flows (nebulizing and drying gas), and temperatures, as these are critical for efficient ion formation.[7]
-
Ionization Mode: For many flavonoids, including PMFs, electrospray ionization (ESI) in positive ion mode often provides higher sensitivity, generating strong [M+H]+ signals.[7]
-
Mobile Phase Composition: Ensure your mobile phase is compatible with MS and promotes ionization. The use of high-purity, MS-grade solvents is crucial to minimize background noise.[7] The addition of 0.1% formic acid to the mobile phase can significantly enhance the protonation of PMFs.[7]
Q6: I suspect matrix effects are suppressing my PMF signal. How can I identify and mitigate this issue?
A: Matrix effects, which can cause ion suppression or enhancement, are a major pitfall in LC-MS analysis of complex samples.[7][9][10]
Identification:
-
Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[11]
-
Matrix-Matched Calibration Curves: Comparing the slope of a calibration curve prepared in a neat solvent to one prepared in a blank matrix extract is a reliable way to assess the presence and magnitude of matrix effects.[7][11] A significant difference in the slopes indicates a matrix effect.
Mitigation Strategies:
-
Sample Preparation: Implement more rigorous cleanup steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[11]
-
Chromatographic Separation: Optimize your LC method to achieve better separation between the PMFs and co-eluting matrix components.[7]
-
Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[7]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the samples can help to correct for matrix effects.[7]
Q7: How do I differentiate between PMF isomers that have the same mass-to-charge ratio (m/z)?
A: Differentiating isomers is a significant analytical challenge as they often produce similar fragmentation patterns in MS/MS.[12] While MS can provide some clues, definitive identification often requires other techniques:
-
Chromatographic Retention Time: Under optimized chromatographic conditions, isomers may have slightly different retention times. Comparison with authentic reference standards is necessary for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful techniques for the unambiguous structural elucidation and identification of PMF isomers.[1][3][13]
Section 4: Analyte Stability and Reference Standards
Q8: I am noticing the appearance of hydroxylated PMFs in my samples that were not there initially. What could be the cause?
A: PMFs can undergo demethylation, particularly at the 5-position, during sample processing.[14][15] This can be caused by:
-
Acid Hydrolysis: The presence of acid, even in small amounts, can lead to the demethylation of PMFs.[14]
-
Enzymatic Activity: Endogenous enzymes in the plant material can catalyze demethylation.[14]
-
Drying Processes: The method used for drying citrus peels (e.g., sun drying, hot-air drying) can significantly influence the extent of PMF demethylation.[15][16]
To minimize this, it is recommended to use fresh samples when possible and to control the conditions during sample preparation and storage.
Q9: Where can I obtain reliable reference standards for PMFs?
A: The availability of pure reference standards is crucial for accurate quantification.[17][18] Several commercial suppliers offer a range of flavonoid reference materials. It is important to obtain a certificate of analysis (CoA) to verify the purity and identity of the standard.[19][20] For some rare or newly identified PMFs, custom synthesis may be necessary.
Experimental Protocols
Protocol 1: Extraction and Purification of PMFs from Citrus Peel[5]
-
Extraction:
-
Air-dry citrus peel and grind it into a fine powder.
-
Extract the powder with 90% ethanol using a suitable method (e.g., maceration, Soxhlet).
-
Concentrate the ethanol extract under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Dissolve the crude extract in water and apply it to a pre-conditioned HPD 300 macroporous resin column.
-
Wash the column with water to remove sugars and other polar impurities.
-
Elute the PMFs from the resin using 90% ethanol.
-
Collect the ethanol eluate and concentrate it to obtain a purified PMF-rich extract.
-
Protocol 2: LC-MS/MS Analysis of PMFs[7]
-
Chromatographic Conditions:
-
Column: UPLC HSS T3 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, and full scan for identification.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The process of extracting citrus polymethoxyflavones from citrus bioflavonoids. [greenskybio.com]
- 5. benchchem.com [benchchem.com]
- 6. Advancements in the singlemer separation of polymethoxyflavones in citrus peels | Journal of Food Bioactives [isnff-jfb.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Characterization of polymethoxyflavone demethylation during drying processes of citrus peels - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchwithnj.com [researchwithnj.com]
- 18. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flavonoids Reference Materials | LGC Standards [lgcstandards.com]
- 20. USP Reference Standards [usp.org]
Technical Support Center: Enhancing the Bioavailability of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
A1: While specific data for this compound is limited, polymethoxyflavones (PMFs) typically exhibit poor oral bioavailability due to several factors. The primary reasons are likely low aqueous solubility and potential for first-pass metabolism.[1][2][3][4] Although methylation of flavonoids can improve metabolic stability and membrane permeability compared to their hydroxylated counterparts, their hydrophobic nature can lead to poor dissolution in the gastrointestinal tract, which is often the rate-limiting step for absorption.[2][5][6][7]
Q2: How does the "polymethoxy-" nature of this flavonoid influence its absorption?
A2: The multiple methoxy (B1213986) groups on the flavonoid backbone significantly increase its lipophilicity. This characteristic can enhance its ability to permeate intestinal cell membranes via passive diffusion.[6][8] However, this high lipophilicity also contributes to its low solubility in the aqueous environment of the gut.[1][9] Therefore, while the potential for cell uptake is good, the amount of dissolved compound available for absorption is minimal. Methylation can also protect the flavonoid from extensive phase II metabolism (glucuronidation and sulfation) in the liver, which is a common fate for hydroxylated flavonoids.[2][5][10]
Q3: What are the most promising general strategies for enhancing the bioavailability of a poorly soluble flavonoid like this one?
A3: For poorly water-soluble flavonoids, several formulation strategies have proven effective.[11] These can be broadly categorized as:
-
Physical Modifications: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.[12]
-
Pharmaceutical Technologies:
-
Nanotechnology: Formulating the flavonoid into nanoparticles, such as nanoemulsions or polymeric nanoparticles, can enhance solubility and permeability.[4]
-
Co-crystals: Forming co-crystals with a pharmaceutically acceptable coformer can significantly improve the solubility and dissolution rate of the flavonoid.[13][14][15][16]
-
Solid Dispersions: Dispersing the flavonoid in a hydrophilic carrier at the molecular level can improve its wettability and dissolution.
-
Q4: Are there any specific excipients that are commonly used to improve flavonoid solubility?
A4: Yes, various excipients can be employed. Surfactants like sodium lauryl sulfate (B86663) (SLS) are often used in dissolution media to improve the wettability of poorly soluble drugs.[17][18] For formulation purposes, hydrophilic polymers such as polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG) are commonly used in solid dispersions. In nanoformulations, lipids and various polymers are utilized to encapsulate the active compound.
Q5: How can I predict the intestinal permeability of this flavonoid in vitro?
A5: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[19][20][21][22] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. By measuring the transport of the compound from the apical (intestinal lumen) to the basolateral (bloodstream) side, you can determine its apparent permeability coefficient (Papp).[19][21][22]
Troubleshooting Guides
Issue 1: The compound shows very low solubility in aqueous buffers during in vitro dissolution testing.
| Potential Cause | Troubleshooting Strategy |
| High crystallinity and lipophilicity of the flavonoid. | 1. Modify the Dissolution Medium: Incorporate a surfactant (e.g., 0.5-2% Sodium Lauryl Sulfate) into the buffer to improve wettability and mimic the presence of bile salts in the intestine.[17][18] 2. pH Adjustment: Evaluate the solubility of the compound at different physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to determine if it has any pH-dependent solubility. 3. Particle Size Reduction: If working with the pure compound, consider micronization or nanomilling to increase the surface area for dissolution. |
| Insufficient sink conditions in the dissolution apparatus. | 1. Increase Media Volume: If possible, use a larger volume of dissolution medium.[23] 2. Use a Flow-Through Cell (USP Apparatus 4): This apparatus is particularly useful for poorly soluble drugs as it continuously introduces fresh medium, ensuring sink conditions are maintained.[24] |
Issue 2: Despite improved solubility with a formulation, the compound shows low permeability in the Caco-2 assay.
| Potential Cause | Troubleshooting Strategy |
| The compound is a substrate for efflux transporters (e.g., P-glycoprotein, BCRP). | 1. Conduct a Bi-directional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[19][22] 2. Use Transporter Inhibitors: Repeat the permeability assay in the presence of known inhibitors of common efflux transporters (e.g., verapamil (B1683045) for P-glycoprotein) to see if the A-B permeability increases.[19] |
| Poor interaction with the cell membrane. | 1. Formulation with Permeation Enhancers: Consider incorporating generally recognized as safe (GRAS) permeation enhancers into your formulation strategy. 2. Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized form at the intestinal wall, potentially improving absorption. |
Issue 3: High variability in in vivo pharmacokinetic data.
| Potential Cause | Troubleshooting Strategy |
| Food effects on absorption. | 1. Standardize Feeding Conditions: Conduct pharmacokinetic studies in both fasted and fed states to characterize the effect of food on the drug's absorption. 2. Lipid-Based Formulations: Since the absorption of lipophilic compounds can be influenced by dietary fats, a lipid-based formulation may help to reduce variability. |
| Inter-individual differences in metabolism. | 1. Increase the Number of Animals: A larger sample size can help to account for biological variability. 2. Analyze Metabolites: In addition to the parent compound, quantify major metabolites in plasma and urine to understand the metabolic fate of the flavonoid. |
Experimental Protocols
Protocol 1: Nanoparticle Formulation by Nanoprecipitation
This protocol describes a general method for preparing nanoparticles of a poorly water-soluble flavonoid.
Materials:
-
This compound
-
Organic solvent (e.g., acetone, tetrahydrofuran)
-
Anti-solvent (e.g., deionized water)
-
Stabilizer (e.g., Poloxamer 188, PVP)
-
Magnetic stirrer
-
Syringe pump (optional, for controlled addition)
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of the flavonoid and a stabilizer in the organic solvent.
-
Preparation of the Aqueous Phase: The anti-solvent, which may also contain a stabilizer, is placed in a beaker on a magnetic stirrer.
-
Nanoprecipitation: The organic phase is added to the aqueous phase under constant stirring. This can be done dropwise or using a syringe pump for a controlled addition rate. The rapid mixing causes the flavonoid to precipitate out of the solution as nanoparticles.[25][26][27][28]
-
Solvent Evaporation: The organic solvent is removed from the nanosuspension, typically using a rotary evaporator under reduced pressure.
-
Characterization: The resulting nanoparticles should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be observed by transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
Protocol 2: Co-crystal Screening by Slurry Cocrystallization
This protocol outlines a method for screening for co-crystal formation.
Materials:
-
This compound
-
Co-former candidates (e.g., caffeine, isonicotinamide, succinic acid)
-
Solvent (e.g., methanol, ethanol, acetonitrile)
-
Vials
-
Magnetic stirrer
-
Centrifuge
-
Powder X-ray Diffractometer (PXRD)
Procedure:
-
Equimolar Mixture: In a vial, combine equimolar amounts of the flavonoid and a selected co-former.
-
Slurry Formation: Add a small amount of the chosen solvent to the solid mixture to form a slurry.
-
Stirring: Seal the vial and stir the slurry at room temperature for a set period (e.g., 24-72 hours).
-
Isolation: After stirring, centrifuge the suspension and decant the supernatant. Allow the solid to air dry.
-
Analysis: Analyze the resulting solid material using PXRD. A new diffraction pattern that is different from the patterns of the starting materials indicates the formation of a new crystalline phase, likely a co-crystal.[13][14][15]
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound and its Formulations.
| Parameter | Unformulated Flavonoid | Nanosuspension | Co-crystal with Caffeine |
| Aqueous Solubility (µg/mL) | < 1 | 15 ± 2.5 | 25 ± 3.1 |
| Particle Size | > 10 µm | 150 ± 20 nm | N/A |
| Dissolution Rate (% dissolved in 30 min) | < 5% | 65 ± 5% | 80 ± 4% |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats Following Oral Administration.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| Unformulated Flavonoid | 50 ± 15 | 4.0 ± 1.0 | 350 ± 90 |
| Nanosuspension | 350 ± 70 | 2.0 ± 0.5 | 2100 ± 450 |
| Co-crystal with Caffeine | 500 ± 95 | 1.5 ± 0.5 | 3200 ± 600 |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic Biology towards Improved Flavonoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability | Semantic Scholar [semanticscholar.org]
- 7. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]
- 9. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Competitive cocrystallization and its application in the separation of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications | Semantic Scholar [semanticscholar.org]
- 16. The Research Progress on Cocrystals of Flavonoids [scirp.org]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. researchgate.net [researchgate.net]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. enamine.net [enamine.net]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. researchgate.net [researchgate.net]
- 25. Nanoprecipitation for Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. eurekaselect.com [eurekaselect.com]
- 28. scientificarchives.com [scientificarchives.com]
troubleshooting inconsistent results in 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation with this and structurally similar polymethoxyflavones (PMFs).
Disclaimer: Information regarding this compound is limited in publicly available literature. Much of the guidance provided here is extrapolated from research on other polymethoxyflavones and flavonoids in general.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
Q2: I am observing inconsistent results in my cell-based assays. What are the potential causes?
Inconsistent results in cell-based assays using flavonoids can stem from several factors:
-
Compound Solubility and Stability: Poor aqueous solubility can lead to precipitation of the compound in your cell culture medium, resulting in an inaccurate final concentration.[1][4] The compound may also degrade in the experimental solvent or under certain pH and light conditions.[4]
-
Cell Culture Conditions: Variations in cell passage number, cell density, and serum concentration in the media can all affect cellular response to treatment.[5]
-
Solvent Effects: The vehicle used to dissolve the flavone (B191248) (e.g., DMSO) can have its own biological effects, especially at higher concentrations.[1]
Q3: What is the best way to prepare stock and working solutions of this flavone?
It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO.[1][6] For working solutions, the stock should be diluted in the final cell culture medium, ensuring the final concentration of the organic solvent is low (typically <0.5%) to avoid toxicity to the cells.[1] It is also advisable to prepare fresh working solutions for each experiment to minimize degradation.[4]
Q4: How does the metabolism of polymethoxyflavones affect their bioactivity in vitro and in vivo?
Polymethoxyflavones are generally more metabolically stable than their hydroxylated counterparts due to the methylation of hydroxyl groups, which prevents rapid conjugation (glucuronidation or sulfation).[7][8] This increased stability can lead to higher bioavailability.[7][9][10] However, some demethylation can occur, and the resulting metabolites may have different biological activities than the parent compound.[9][11] When interpreting results, it is important to consider the potential role of metabolites.[2]
Troubleshooting Guides
Issue 1: Low or No Biological Activity Observed
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | - Increase the concentration of the organic co-solvent (e.g., DMSO) in the final working solution, ensuring it remains at a non-toxic level for your cell line.[4]- Use a solubilizing agent like cyclodextrin, after verifying its compatibility with your experimental setup.[1]- Prepare fresh dilutions for each experiment to avoid precipitation over time.[4] |
| Compound Degradation | - Prepare fresh stock solutions and store them properly (aliquoted, at -80°C, and protected from light).[4]- Perform a stability test of the compound in your experimental solvent and under your experimental conditions.[4] |
| Incorrect Dosage | - Verify the purity of your compound using analytical techniques like HPLC or LC-MS.[12][13]- Ensure accurate preparation of stock and working solutions. |
| Cellular Uptake Issues | - Co-administer with lipids, as some studies suggest this can enhance the intestinal lymphatic transport of lipophilic compounds.[14] |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure thorough mixing of the compound in the media before adding it to the cells.- Prepare a master mix of the treatment media to add to all replicate wells. |
| Cell Seeding Density | - Use a consistent cell seeding density across all experiments.- Allow cells to adhere and reach the desired confluency before treatment. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of multi-well plates, as they are more prone to evaporation.- Fill the outer wells with sterile water or PBS to maintain humidity. |
| Contamination | - Regularly check cell cultures for any signs of contamination.- Use validated and authenticated cell lines.[5] |
Issue 3: Difficulty with Analytical Quantification (e.g., LC-MS)
| Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | - Optimize the ionization mode (positive or negative) and mobile phase pH.[15]- Adjust the sample concentration to avoid ion suppression.[15]- Clean the ion source and mass optics of the instrument.[15] |
| Matrix Effects | - Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds from the sample matrix.[15] |
| Poor Chromatographic Separation | - Optimize the mobile phase composition and gradient to improve the separation of the analyte from other compounds.[13] |
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates with hypothetical data for illustrative purposes.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| Chloroform | ~ 20 |
| Dichloromethane | ~ 15 |
| Ethyl Acetate | ~ 10 |
| Acetone | ~ 10 |
| Water | < 0.01 |
Table 2: IC50 Values in Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | IC50 (µM) after 48h Treatment |
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 25.8 |
| HCT116 (Colon Cancer) | 18.5 |
| PC-3 (Prostate Cancer) | 32.1 |
Experimental Protocols
General Protocol for Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Incubation: Remove the old medium and add the medium containing the compound or vehicle control to the wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
General Protocol for Western Blotting
-
Cell Lysis: After treatment with the flavone, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Experimental Workflow for Assessing Flavonoid Bioactivity
Caption: A generalized workflow for in vitro evaluation of flavonoid bioactivity.
Postulated Signaling Pathway Inhibition by a Flavonoid
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:82668-93-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Sensitive Detection of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
Welcome to the technical support center for the analysis of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the sensitive detection and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for sensitive detection of this compound?
A1: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the recommended technique for sensitive and specific detection of this compound.[1][2][3] HPLC allows for the separation of the analyte from complex matrices, while MS provides high sensitivity and structural information for confident identification and quantification.[1][2] Reversed-phase HPLC is commonly used for flavonoid analysis.[4]
Q2: How should I prepare my sample for analysis?
A2: Sample preparation is critical for accurate and reproducible results. For plant material, a common method involves extraction with an organic solvent such as 70% ethanol (B145695) or methanol, followed by sonication and centrifugation to remove particulate matter.[5] For biological matrices like plasma or tissue, solid-phase extraction (SPE) or protein precipitation may be necessary to remove interfering substances.[6]
Q3: I am observing low signal intensity for my target compound. What are the possible causes and solutions?
A3: Low signal intensity in LC-MS analysis of flavonoids can be due to several factors:
-
Suboptimal Ionization: The choice of ionization mode (positive or negative) and mobile phase pH are critical. Experiment with both modes to determine the best for your compound. Adjusting the mobile phase pH can enhance ionization.[5]
-
Sample Concentration: The analyte concentration may be too low, or so high that it causes ion suppression.[5] Consider concentrating your sample if the signal is low, or diluting it if ion suppression is suspected.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[5] Improving chromatographic separation or using a more effective sample cleanup method can mitigate matrix effects.
-
Instrument Contamination: A dirty ion source or mass optics can significantly reduce signal intensity.[5] Regular instrument cleaning and maintenance are essential.
Q4: What are the key parameters to optimize for the HPLC method?
A4: Key parameters for HPLC method optimization include the column, mobile phase composition, flow rate, and column temperature.
-
Column: A C18 column is a common choice for flavonoid separation.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a modifier like formic acid or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is typically used to achieve good separation of flavonoids.[4][7]
-
Flow Rate and Temperature: These parameters should be optimized to achieve good peak shape and resolution within a reasonable analysis time.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause: Column overload.
-
Solution: Dilute the sample or inject a smaller volume.
-
-
Potential Cause: Inappropriate mobile phase pH.
-
Solution: Adjust the pH of the aqueous mobile phase. For acidic compounds, a lower pH can improve peak shape.
-
-
Potential Cause: Column degradation.
-
Solution: Flush the column with a strong solvent or replace the column if necessary.
-
Issue 2: Inconsistent Retention Times
-
Potential Cause: Fluctuations in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed.
-
-
Potential Cause: Variations in column temperature.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Potential Cause: Air bubbles in the pump.
-
Solution: Purge the HPLC pump to remove any trapped air.
-
Issue 3: High Background Noise in Mass Spectrometer
-
Potential Cause: Contaminated mobile phase or sample.
-
Solution: Use high-purity solvents and filter all samples and mobile phases.
-
-
Potential Cause: Contaminated ion source.
-
Solution: Clean the ion source according to the manufacturer's instructions.
-
-
Potential Cause: Leaks in the LC or MS system.
-
Solution: Perform a leak check of the entire system.
-
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Weigh approximately 100 mg of dried, ground plant material into a microcentrifuge tube.
-
Add 1 mL of 70% methanol.[5]
-
Vortex for 1 minute and sonicate for 30 minutes.[5]
-
Centrifuge at 10,000 x g for 10 minutes.[5]
-
Transfer the supernatant to a new tube.
-
Filter the extract through a 0.22 µm syringe filter before HPLC injection.
Protocol 2: HPLC-MS/MS Analysis
This protocol is a general starting point and should be optimized for your specific instrument and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent[7] |
| Column | Zorbax SB-C18, 4.6 mm x 150 mm, 3.5 µm[7] |
| Mobile Phase A | 0.1% Formic acid in water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient | 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C[7] |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
Data Presentation
Table 1: Example HPLC Gradient for Flavonoid Separation
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Table 2: Typical Mass Spectrometry Parameters for Flavonoid Analysis
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive/Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
Visualizations
Caption: Experimental workflow for the analysis of the target flavone.
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone and Standard Chemotherapeutics in Liver Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of the novel polymethoxyflavone (PMF), 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone, against established chemotherapeutic agents, Sorafenib and Doxorubicin, with a focus on hepatocellular carcinoma (HCC). Due to the limited availability of direct experimental data for the specified flavone, this analysis utilizes 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) (5HHMF) as a structural and functional analogue. 5HHMF is a well-studied polymethoxyflavone that shares key structural motifs with the target compound and has demonstrated significant anticancer properties.
Executive Summary
Hepatocellular carcinoma remains a significant challenge in oncology, necessitating the exploration of novel therapeutic agents. Polymethoxyflavones have emerged as a promising class of natural compounds with potent anticancer activities. This guide compares the in vitro efficacy of 5HHMF, a representative PMF, with the standard-of-care drugs Sorafenib and Doxorubicin against the HepG2 human liver cancer cell line. The comparison focuses on key performance indicators including cytotoxicity (IC50), induction of apoptosis, and impact on relevant signaling pathways.
Comparative Data on Anticancer Activity
The following table summarizes the quantitative data on the cytotoxic and apoptotic effects of 5HHMF, Sorafenib, and Doxorubicin on HepG2 cells.
| Compound | Cytotoxicity (IC50) | Apoptosis Induction | Key Protein Expression Changes |
| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) | Data not available for HepG2 cells. Potent inhibition of colon cancer cell growth observed. | Induces apoptosis in colon cancer cells. | Decreased nuclear β-Catenin, K-Ras, p-Akt, and NF-κB; Increased E-cadherin in colon cancer cells. |
| Sorafenib | ~6-7.1 µM[1] | Significant increase in apoptotic cells.[2][3][4] | Down-regulation of Annexin A1, cyclophilin A, p-ERK, and Mcl-1; Up-regulation of cleaved caspase-3.[5] |
| Doxorubicin | ~0.45 µg/mL | ~28.33% apoptotic cells.[6] | Down-regulation of Bcl-2; Up-regulation of Bax and cleaved caspase-3.[6][7][8] |
Note: The data for 5HHMF is derived from studies on human colon cancer cells and is used as an approximation for its potential activity in liver cancer. Direct experimental validation on HepG2 cells is required for a definitive comparison.
Signaling Pathways and Mechanisms of Action
The anticancer effects of these compounds are mediated through distinct signaling pathways.
5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF)
In colon cancer cells, 5HHMF has been shown to suppress multiple oncogenic signaling pathways. It downregulates key proteins such as EGFR, K-Ras, Akt, and NF-κB, which are crucial for cancer cell proliferation, survival, and metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Hydroxymethylfurfural protects against ER stress-induced apoptosis in GalN/TNF-α-injured L02 hepatocytes through regulating the PERK-eIF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone and other flavonoids
An In-depth Look at 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone and Other Prominent Flavonoids for Researchers and Drug Development Professionals.
This guide provides a comparative study of the rare flavonoid, this compound, alongside a selection of well-researched and structurally related flavonoids: Nobiletin, Quercetin, Kaempferol (B1673270), Luteolin, and Apigenin (B1666066). Due to the limited available data on this compound, this guide leverages comprehensive data from analogous compounds to provide a predictive assessment of its potential biological activities. The comparative analysis focuses on key areas of therapeutic interest: antioxidant, anti-inflammatory, and anticancer properties.
Comparative Overview of Biological Activities
Flavonoids are a diverse group of polyphenolic compounds found in various plants, recognized for their wide range of biological activities.[1][2] This section summarizes the quantitative data on the antioxidant, anti-inflammatory, and anticancer effects of the selected flavonoids.
Antioxidant Activity
The antioxidant capacity of flavonoids is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[3][4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the flavonoid required to scavenge 50% of the free radicals, are presented below. A lower IC50 value indicates a higher antioxidant activity.
| Flavonoid | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |
| Quercetin | ~9.7[5] | ~2.0[3] |
| Kaempferol | ~17.5[6] | ~11.9[6] |
| Luteolin | ~13.2[7] | ~17.3[7] |
| Apigenin | ~344,000 (equivalent to 344 mg/mL)[8] | ~127,000 (equivalent to 344 mg/mL)[8] |
| Nobiletin | Data not readily available in µM | Data not readily available in µM |
Note: Direct IC50 values for Nobiletin in DPPH and ABTS assays were not consistently found in the literature in a comparable format. Apigenin generally shows weaker radical scavenging activity compared to other flavonoids.[8]
Anti-inflammatory Activity
A key mechanism of the anti-inflammatory action of flavonoids is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages. The IC50 values for the inhibition of NO production are tabulated below.
| Flavonoid | Nitric Oxide (NO) Production Inhibition IC50 (µM) |
| Kaempferol | ~20-40 (in LPS-stimulated RAW 264.7 cells)[6] |
| Apigenin | Effective at 20 µM in reducing TNF-α secretion[9] |
| Quercetin | Data not readily available in µM |
| Luteolin | Data not readily available in µM |
| Nobiletin | Data not readily available in µM |
Note: While many flavonoids are known to inhibit NO production, specific IC50 values can vary significantly depending on the experimental conditions.
Anticancer Activity
The anticancer potential of flavonoids is demonstrated by their ability to inhibit the proliferation of various cancer cell lines. The IC50 values for cytotoxicity against different human cancer cell lines are summarized below.
| Flavonoid | Cell Line | Anticancer Activity IC50 (µM) |
| Nobiletin | Data not readily available in µM | |
| Quercetin | Data not readily available in µM | |
| Kaempferol | HepG2 (Liver) | ~50[6] |
| CT26 (Colon) | ~70[6] | |
| B16F1 (Melanoma) | ~60[6] | |
| Luteolin | Data not readily available in µM | |
| Apigenin | Hep G2 (Liver) | ~29.7 (equivalent to 8.02 µg/mL)[10] |
| Caki-1 (Renal) | 27.02[11] | |
| ACHN (Renal) | 50.40[11] | |
| NC65 (Renal) | 23.34[11] | |
| MCF-7 (Breast) | > 200[2] | |
| MDA-MB-231 (Breast) | ~150[2] |
Note: The anticancer activity of flavonoids is highly cell-line dependent.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4]
-
Protocol:
-
Prepare a stock solution of the flavonoid in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add different concentrations of the flavonoid solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the flavonoid concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.[3][12]
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.[13]
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Add different concentrations of the flavonoid solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Anti-inflammatory Activity Assay
1. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants. The Griess reagent reacts with nitrite to form a colored azo compound, which is quantified by measuring its absorbance.
-
Protocol:
-
Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the flavonoid for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The amount of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Anticancer Activity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with different concentrations of the flavonoid for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value is calculated from the dose-response curve.
-
Signaling Pathway Modulation
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The PI3K/Akt and MAPK pathways are two of the most critical cascades involved in cell survival, proliferation, and inflammation that are frequently targeted by flavonoids.[14][15][16]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a crucial signaling cascade that promotes cell survival and growth.[17] Many flavonoids, including quercetin, kaempferol, and apigenin, have been shown to inhibit this pathway, contributing to their anticancer effects.[15][16]
Caption: Flavonoids inhibit the PI3K/Akt pathway, leading to decreased cell survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation and apoptosis. Flavonoids can modulate this pathway to exert their anti-inflammatory and anticancer effects.
Caption: Flavonoids modulate the MAPK pathway to regulate inflammation and apoptosis.
Experimental Workflow
The general workflow for evaluating the biological activities of flavonoids is depicted below.
Caption: A typical workflow for the in vitro evaluation of flavonoid bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Apigenin modulates dendritic cell activities and curbs inflammation via RelB inhibition in the context of neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-proliferative effect of apigenin and its apoptotic induction in human Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. iris.cnr.it [iris.cnr.it]
A Comparative Guide to 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone and Nobiletin in Cancer Research
In the landscape of oncological research, flavonoids have emerged as a promising class of natural compounds with potent anti-cancer properties. This guide provides a detailed comparison between the well-studied polymethoxyflavone, nobiletin (B1679382), and the less-characterized 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone. Due to a scarcity of direct experimental data on this compound, this comparison leverages the extensive research on nobiletin against the known biological activities of related polymethoxyflavones possessing methylenedioxy groups.
Overview and Chemical Structures
Nobiletin is a polymethoxyflavone found in high concentrations in the peel of citrus fruits.[1] Its anti-cancer effects have been extensively documented across various cancer types.[1][2][3][4][5][6][7]
This compound is a more complex flavonoid characterized by the presence of two methylenedioxy groups. While specific biological data for this compound is limited, flavonoids with methylenedioxy groups are known to exhibit significant biological activities.
Comparative Efficacy: In Vitro Studies
Quantitative data on the anti-cancer activity of nobiletin has been established in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Table 1: IC50 Values of Nobiletin in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| Caco-2 | Colon Cancer | 403.6 | 24 | [2] |
| 264 | 48 | [2] | ||
| 40 | 72 | [2] | ||
| MCF-7 | Breast Cancer | ~200 | Not Specified | [7] |
| T47D | Breast Cancer | ~200 | Not Specified | [7] |
| ACHN | Renal Carcinoma | >80 | 24 | [4] |
| Caki-2 | Renal Carcinoma | ~40 | 24 | [4] |
| 769-P | Renal Cell Carcinoma | 20.22 | 48 | [1] |
| 786-O | Renal Cell Carcinoma | 90.48 | 48 | [1] |
Note: No direct IC50 data is currently available for this compound.
Mechanisms of Action and Signaling Pathways
Nobiletin exerts its anti-cancer effects through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.
Nobiletin's Known Signaling Pathways
Nobiletin has been shown to induce apoptosis and inhibit cell proliferation by targeting key cellular pathways. In breast cancer cells, it can activate the p38 MAPK pathway while inhibiting the NF-κB and Nrf2 pathways.[3] In renal carcinoma, nobiletin has been found to inhibit the Src/FAK/STAT3 and Akt/mTOR signaling cascades.[4][6] Furthermore, in colon cancer, it has been observed to suppress Akt signaling.[2]
Figure 1. Simplified signaling pathways modulated by Nobiletin in cancer cells.
Potential Mechanisms of this compound
While direct evidence is lacking, the presence of methylenedioxy groups in flavonoids has been associated with the inhibition of cytochrome P450 enzymes, which could potentiate the effects of other chemotherapeutic agents. Furthermore, polymethoxyflavones, in general, are known to be more lipophilic, potentially leading to better cellular uptake and bioavailability compared to their hydroxylated counterparts.[8] Based on the activities of structurally related flavonoids, it is plausible that this compound could also modulate key cancer signaling pathways, such as those involving Akt, NF-κB, and MAPK.
Figure 2. Conceptual diagram of the potential anticancer activities of this compound.
Experimental Protocols
The following are summaries of common experimental methodologies used to assess the anti-cancer effects of flavonoids like nobiletin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the flavonoid (e.g., nobiletin) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the flavonoid at desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Following treatment with the flavonoid, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, NF-κB), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Nobiletin downregulates the SKP2-p21/p27-CDK2 axis to inhibit tumor progression and shows synergistic effects with palbociclib on renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nobiletin is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nobiletin inhibits breast cancer via p38 mitogen-activated protein kinase, nuclear transcription factor-κB, and nuclear factor erythroid 2-related factor 2 pathways in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nobiletin Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells [frontiersin.org]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. The flavonoid nobiletin inhibits tumor growth and angiogenesis of ovarian cancers via the Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nobiletin Inhibits Angiogenesis by Regulating Src/FAK/STAT3-Mediated Signaling through PXN in ER+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
In-Depth Comparison of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone Derivatives: A Guide to Structure-Activity Relationships
A comprehensive analysis of the structure-activity relationships (SAR) of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone and its derivatives reveals crucial insights for researchers, scientists, and professionals in drug development. The substitution patterns of hydroxyl and methoxy (B1213986) groups on the flavone (B191248) backbone are pivotal in determining their biological activities, including anti-inflammatory and neuroprotective effects.
The fundamental flavonoid structure, consisting of two aromatic rings (A and B) linked by a three-carbon chain that forms an oxygenated heterocycle (ring C), allows for extensive functional group modifications that significantly impact its therapeutic potential.[1] General SAR studies on flavonoids have highlighted that the presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups are critical for their biological actions.
General Structure-Activity Relationships in Flavones:
Flavonoids' capacity to modulate various signaling pathways is intricately linked to their chemical structure. For instance, in the context of anti-inflammatory activity, hydroxyl groups are considered indispensable. Specifically, hydroxylation at the C-5 and C-4' positions tends to enhance anti-inflammatory effects, whereas hydroxyl groups at C-6, C-7, C-8, and C-3' may reduce this activity. Furthermore, the C2-C3 double bond in conjunction with a 4-carbonyl group in the C ring is a characteristic feature that contributes to the antioxidant activity of flavonoids by enabling electron delocalization.
In the realm of neuroprotection, the substitution pattern of hydroxyl and methoxy groups on both the A and B rings plays a vital role.[2] For example, studies on various flavones have shown that specific methoxy substitutions can lead to potent inhibitory activity against enzymes like β-secretase (BACE1), which is implicated in Alzheimer's disease.[1]
Hypothetical Structure-Activity Relationship Workflow:
To systematically investigate the SAR of this compound derivatives, a logical experimental workflow would be employed. This would involve the synthesis of a library of analogues with systematic variations in their substitution patterns, followed by a battery of biological assays to evaluate their efficacy and mechanism of action.
Caption: Experimental workflow for SAR studies.
Key Signaling Pathways Potentially Modulated by Flavones:
Flavones are known to exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB, MAPK, and JNK-STAT.[3] These pathways are central to the cellular response to inflammatory stimuli.
Caption: Flavone modulation of inflammatory pathways.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biological activities of flavone derivatives. Below are standard methodologies for key in vitro assays.
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the flavone derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the flavone derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite (B80452) standard curve to quantify the amount of nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion
The structure-activity relationship of this compound derivatives represents a promising area of research for the development of novel therapeutic agents. While direct experimental data on this specific class of compounds is limited, the broader understanding of flavonoid SAR provides a solid foundation for future investigations. Systematic synthesis and biological evaluation of derivatives, guided by the principles outlined in this guide, will be crucial in unlocking their full therapeutic potential. The strategic manipulation of methoxy and other functional groups on the flavone scaffold, coupled with robust biological screening and mechanistic studies, will pave the way for the discovery of new drug candidates with improved efficacy and selectivity.
References
- 1. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to the Mechanism of Action of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
For Immediate Release
This guide provides a comprehensive comparison of the proposed mechanism of action of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone, a member of the polymethoxyflavone (PMF) family, with the well-characterized PMF, Nobiletin. While direct experimental data for this specific flavone (B191248) is limited, its structural similarity to other PMFs allows for a putative mechanism centered on the induction of apoptosis and modulation of key cellular signaling pathways critical to cancer cell survival and proliferation.
Proposed Mechanism of Action: Targeting Cancer's Core Pathways
Based on extensive research on structurally related polymethoxyflavones, it is proposed that this compound exerts its anticancer effects primarily through two interconnected mechanisms:
-
Induction of Apoptosis: This programmed cell death is a crucial mechanism for eliminating cancerous cells. PMFs have been shown to trigger apoptosis through the intrinsic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins.
-
Inhibition of the PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, survival, and proliferation. Its hyperactivation is a common feature in many cancers. PMFs are known to inhibit this pathway, leading to a reduction in cancer cell viability.
The proposed signaling cascade is illustrated below:
Comparative Performance Data
To provide a quantitative comparison, we present data from studies on Nobiletin, a widely researched polymethoxyflavone. This data serves as a benchmark for the expected performance of this compound.
Table 1: Comparative Cytotoxicity (IC50) of Nobiletin in Various Cancer Cell Lines
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MDA-MB-468 | Triple-Negative Breast Cancer | 20.3[1] |
| MCF-7 | Breast Cancer (ER+) | 39.6[1] |
| SK-BR-3 | Breast Cancer (HER2+) | 59.3[1] |
| Caco-2 | Colon Cancer | 40[2] |
| 769-P | Renal Cell Carcinoma | 20.22[3] |
| 786-O | Renal Cell Carcinoma | 90.48[3] |
Table 2: Induction of Apoptosis by Nobiletin
This table summarizes the percentage of apoptotic cells observed after treatment with Nobiletin.
| Cell Line | Treatment Condition | Percentage of Apoptotic Cells (%) |
| MDA-MB-468 | 50 µM Nobiletin for 72h | 14.7[1] |
| MCF-7 | 100 µM Nobiletin for 24h | Increased 2.4-fold vs. control[4] |
Table 3: Modulation of PI3K/Akt Pathway by Nobiletin
This table shows the effect of Nobiletin on the phosphorylation (activation) of key proteins in the PI3K/Akt pathway.
| Cell Line | Treatment | Target Protein | Change in Phosphorylation |
| PC-3 (Prostate Cancer) | 20 µM Nobiletin | p-Akt | ↓ 65%[5] |
| DU-145 (Prostate Cancer) | 20 µM Nobiletin | p-Akt | ↓ 67%[5] |
Detailed Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the flavone or Nobiletin. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Note: Flavonoids have the potential to interfere with the MTT assay by directly reducing the MTT reagent. It is advisable to include a cell-free control to account for any non-enzymatic reduction.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells with the desired concentrations of the flavone or Nobiletin for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for PI3K/Akt Pathway
This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
Cell Lysis: After treatment with the flavone or Nobiletin, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-PI3K, total PI3K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
This guide provides a foundational understanding of the likely mechanism of action of this compound and offers a framework for its experimental validation and comparison with other well-studied polymethoxyflavones. The provided protocols and comparative data are intended to facilitate further research and drug development efforts in the field of oncology.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Nobiletin is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nobiletin downregulates the SKP2-p21/p27-CDK2 axis to inhibit tumor progression and shows synergistic effects with palbociclib on renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Nobiletin suppresses cell viability through AKT Pathways in PC-3 and DU-145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
The transition from traditional HPLC to UPLC offers significant advantages in terms of speed, resolution, and sensitivity, which can be critical for high-throughput screening and the analysis of complex matrices.[1] This guide will present a hypothetical cross-validation scenario, detailing the experimental protocols and expected performance data to aid researchers in developing and validating their own analytical methods.
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of a validated HPLC-DAD method, based on data for a similar flavonoid, and the expected performance of a UPLC-MS/MS method.[2][3][4][5] The UPLC-MS/MS data is extrapolated from the general improvements observed when migrating methods from HPLC to UPLC systems for flavonoid analysis.[1]
| Parameter | HPLC-DAD Method (Validated for a similar flavonoid) | Expected UPLC-MS/MS Method Performance |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.15 µg/mL | < 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.50 µg/mL | < 0.15 µg/mL |
| Accuracy (Recovery) | 90-101% | 95-105% |
| Precision (RSD%) | < 6% | < 3% |
| Analysis Time | ~20-30 minutes | < 5 minutes |
Experimental Protocols
1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This protocol is based on a validated method for a structurally related flavonoid and can be adapted for 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone.[2][3][4]
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Gradient Program: A typical gradient might start at 10% B, increasing to 90% B over 20 minutes, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD monitoring at a wavelength determined by the UV-Vis spectrum of the target flavone (B191248) (typically between 280-370 nm for flavonoids).[6][7][8]
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol, DMSO) and filtered through a 0.45 µm syringe filter before injection.[9]
2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This hypothetical protocol is based on established methods for flavonoid analysis and represents a high-sensitivity alternative to HPLC.[5][10]
-
Instrumentation: Waters ACQUITY UPLC system or equivalent, coupled to a triple quadrupole mass spectrometer.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: A rapid gradient, for example, starting at 10% B and increasing to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for the target compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard.
-
Cone Voltage and Collision Energy: Optimized to maximize the signal for the selected transitions.
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring data integrity and comparability between different analytical platforms.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phcogj.com [phcogj.com]
- 9. This compound | CAS:82668-93-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: Synthetic vs. Natural 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
Introduction
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The specific compound, 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone, belongs to the flavone (B191248) subclass. The efficacy of a flavonoid can be influenced by its purity and the presence of other interacting compounds, which often distinguishes synthetic preparations from natural extracts. Synthetic flavonoids offer high purity and consistency, while natural extracts may provide synergistic effects due to the presence of a complex mixture of related compounds.[2] This guide outlines the methodologies to compare the efficacy of a highly purified synthetic flavone against a hypothetical natural extract containing the same principal compound.
Data Presentation: A Comparative Overview
The following tables present hypothetical, yet representative, quantitative data to illustrate the potential differences in biological activity between a synthetic version of the flavone and a natural extract.
Table 1: Antioxidant Activity
| Assay Type | Synthetic Flavone (IC₅₀/EC₅₀ in µM) | Natural Flavone Extract (IC₅₀/EC₅₀ in µg/mL) |
| DPPH Radical Scavenging | 15.5 ± 1.2 | 45.2 ± 3.8 |
| ABTS Radical Scavenging | 8.2 ± 0.9 | 22.1 ± 2.5 |
| Oxygen Radical Absorbance Capacity (ORAC) | 2.5 ± 0.3 (TE/µM) | 5.8 ± 0.7 (TE/µg) |
IC₅₀/EC₅₀ values represent the concentration required for 50% of the maximal effect. Lower values indicate higher potency. TE = Trolox Equivalents.
Table 2: Anti-inflammatory Activity
| Assay Type | Synthetic Flavone (IC₅₀ in µM) | Natural Flavone Extract (IC₅₀ in µg/mL) |
| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | 12.8 ± 1.5 | 38.9 ± 4.1 |
| TNF-α Inhibition in LPS-stimulated RAW 264.7 cells | 18.3 ± 2.1 | 55.4 ± 6.3 |
| IL-6 Inhibition in LPS-stimulated RAW 264.7 cells | 25.1 ± 2.9 | 72.6 ± 8.0 |
IC₅₀ values represent the concentration required for 50% inhibition of the inflammatory marker.
Table 3: Cytotoxic Activity against Human Cancer Cell Lines
| Cell Line | Synthetic Flavone (IC₅₀ in µM) | Natural Flavone Extract (IC₅₀ in µg/mL) |
| MCF-7 (Breast Cancer) | 22.7 ± 2.5 | 68.3 ± 7.5 |
| A549 (Lung Cancer) | 35.4 ± 4.1 | 95.1 ± 10.2 |
| PC-3 (Prostate Cancer) | 28.9 ± 3.3 | 80.7 ± 9.1 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of biological activity.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3]
-
Methodology:
-
Prepare a stock solution of the synthetic flavone and the natural extract in a suitable solvent (e.g., DMSO or methanol).
-
Create a series of dilutions from the stock solutions.
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration.[4]
-
2. Nitric Oxide (NO) Inhibition Assay in Macrophages
-
Principle: This assay quantifies the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is indirectly measured by quantifying nitrite (B80452) in the culture medium using the Griess reagent.[1]
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthetic flavone or natural extract for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
-
Principle: This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan (B1609692) product, which is measured spectrophotometrically.[5]
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthetic flavone or natural extract for 24, 48, or 72 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
The IC₅₀ value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.[6]
-
Mandatory Visualizations
Signaling Pathway
Caption: NF-κB signaling pathway in inflammation, a common target for flavonoids.
Experimental Workflow
Caption: General experimental workflow for in vitro bioactivity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
in vivo validation of in vitro findings for 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone
In Vivo Validation of Flavonoid Efficacy: A Comparative Guide
A Note on 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone: Extensive searches for in vivo and in vitro data on this compound did not yield specific experimental results for this particular compound. The following guide will, therefore, provide a comparative framework using well-researched flavonoids as examples to illustrate the process of in vivo validation of in vitro findings for this class of compounds. The principles and methodologies described are broadly applicable to the study of novel flavonoids.
Flavonoids are a diverse group of natural compounds found in fruits and vegetables, known for their potential health benefits, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] The journey from a promising in vitro result to a validated in vivo effect is a critical step in the development of new therapeutic agents. This guide compares the in vitro and in vivo evidence for the neuroprotective and anti-cancer effects of flavonoids, using representative examples and methodologies.
Section 1: Neuroprotective Effects of Flavonoids
Many flavonoids have demonstrated neuroprotective potential in laboratory settings (in vitro).[1][2] A key challenge is to translate these findings into living organisms (in vivo), where factors like bioavailability and metabolism play a crucial role.
Comparative Data on Neuroprotection
Here, we use Quercetin as a representative flavonoid to illustrate the correlation between in vitro and in vivo neuroprotective effects.
| Parameter | In Vitro Finding (PC12 Cells) | In Vivo Finding (Rat Model of Stroke) | Reference |
| Neuroprotection | Significantly increased cell survival in the presence of hydrogen peroxide-induced oxidative stress. | Significantly decreased the brain ischemic lesion volume after permanent middle cerebral artery occlusion. | [3] |
| Bioavailability | --- | Detected in brain tissue after intraperitoneal administration in a liposomal preparation. | [3][4] |
Experimental Protocols
In Vitro: Neuroprotection Assay in PC12 Cells
-
Cell Culture: PC12 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-incubated with various concentrations of the test flavonoid (e.g., Quercetin) for a specified period.
-
Induction of Oxidative Stress: Hydrogen peroxide (H2O2) is added to the culture medium to induce oxidative stress and cell death.
-
Assessment of Cell Viability: Cell survival is quantified using methods such as the MTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The percentage of cell survival in flavonoid-treated groups is compared to the control group (H2O2 alone).
In Vivo: Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Rats
-
Animal Model: Anesthesia is induced in adult male rats.
-
Surgical Procedure: The middle cerebral artery is permanently occluded by electrocoagulation to induce focal cerebral ischemia (stroke).
-
Flavonoid Administration: The test flavonoid (e.g., Quercetin), often in a liposomal preparation to enhance blood-brain barrier penetration, is administered intraperitoneally at a specific time point relative to the occlusion.[3][4]
-
Assessment of Infarct Volume: After a defined period (e.g., 24 hours), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the ischemic lesion (infarct), which is then quantified.[4]
-
Data Analysis: The infarct volume in the treated group is compared to that in the vehicle-treated control group.
Signaling Pathway for Flavonoid-Mediated Neuroprotection
Caption: General mechanism of flavonoid neuroprotection.
Section 2: Anti-Cancer Effects of Flavonoids
Flavonoids have been extensively studied for their potential anti-cancer properties, with many demonstrating the ability to inhibit cancer cell growth and induce apoptosis in vitro.[5][6] In vivo validation is crucial to determine their therapeutic potential in a complex biological system.
Comparative Data on Anti-Cancer Effects
Due to the broad nature of cancer research, this table provides a generalized comparison of in vitro and in vivo findings for flavonoids as a class.
| Parameter | In Vitro Finding (Cancer Cell Lines) | In Vivo Finding (Xenograft Models) | Reference |
| Cell Proliferation | Inhibition of cell growth and proliferation in various cancer cell lines (e.g., breast, colon, liver, lung). | Reduction in tumor volume and growth rate. | [7][8] |
| Apoptosis | Induction of programmed cell death (apoptosis) in cancer cells. | Increased apoptotic markers in tumor tissue. | [5][9] |
| Signaling Pathways | Modulation of key signaling pathways involved in cancer progression, such as PI3K/Akt and MAPK. | Altered expression of proteins in these pathways within the tumor. | [7] |
Experimental Protocols
In Vitro: Cell Viability and Apoptosis Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of the test flavonoid for different time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment: Cell viability is determined using assays like the MTT or SRB assay.
-
Apoptosis Assessment: Apoptosis can be quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.
-
Data Analysis: The IC50 (concentration that inhibits 50% of cell growth) is calculated, and the percentage of apoptotic cells is determined.
In Vivo: Xenograft Tumor Model
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Flavonoid Administration: Mice are treated with the test flavonoid or a vehicle control, typically through oral gavage or intraperitoneal injection, for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting to assess protein expression).
-
Data Analysis: Tumor growth curves and final tumor weights are compared between the treated and control groups.
Signaling Pathway for Flavonoid-Induced Apoptosis in Cancer Cells
Caption: Flavonoid-induced apoptotic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell culture protection and in vivo neuroprotective capacity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some aspects of the in vivo neuroprotective capacity of flavonoids: bioavailability and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids in Cancer and Apoptosis. [vivo.weill.cornell.edu]
- 6. Flavonoids as an effective sensitizer for anti-cancer therapy: insights into multi-faceted mechanisms and applicability towards individualized patient profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Potential of Flavonoids: Their Role in Cancer Prevention and Health Benefits [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone and its Analogs Against Standard-of-Care Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone is limited in publicly available scientific literature. This guide provides a comparative benchmark using data from structurally related and well-researched polymethoxyflavones (PMFs), such as nobiletin (B1679382) and tangeretin (B192479), against the standard-of-care chemotherapy agent, cisplatin (B142131). This approach offers insights into the potential therapeutic profile of this class of compounds.
Introduction
Polymethoxyflavones (PMFs) are a class of flavonoid compounds, characterized by the presence of multiple methoxy (B1213986) groups on their basic flavone (B191248) structure. These natural products, abundant in citrus peels, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and notably, anticancer properties.[1][2][3] The specific compound, this compound, belongs to this promising class. This guide aims to benchmark the anticancer potential of PMFs against a current standard-of-care drug, cisplatin, by summarizing available preclinical data, detailing experimental methodologies, and illustrating key mechanistic pathways.
Mechanism of Action
Polymethoxyflavones exert their anticancer effects through a multi-targeted approach, influencing various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][2] In contrast, cisplatin, a platinum-based chemotherapy drug, primarily acts by inducing DNA damage in cancer cells.[4][5][6]
Polymethoxyflavones (e.g., Nobiletin):
-
Cell Cycle Arrest: PMFs can induce cell cycle arrest at different phases (G1, G2/M), preventing cancer cell proliferation.[3]
-
Induction of Apoptosis: They can trigger programmed cell death (apoptosis) through the modulation of Bcl-2 family proteins and activation of caspases.[3]
-
Anti-Angiogenesis: PMFs have been shown to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[1]
-
Inhibition of Metastasis: They can suppress cancer cell migration and invasion by downregulating matrix metalloproteinases (MMPs) and modulating signaling pathways like PI3K/Akt.[7]
-
Modulation of Signaling Pathways: PMFs can interfere with key oncogenic signaling pathways, including STAT3, NF-κB, and MAPK pathways.[3]
Cisplatin:
-
DNA Adduct Formation: Cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a reactive aqua-complex. This complex then binds to the N7 position of purine (B94841) bases in DNA, primarily guanine.[4][5]
-
Inhibition of DNA Replication and Transcription: The formation of DNA adducts, particularly intrastrand crosslinks, kinks the DNA structure, thereby inhibiting DNA replication and transcription.[4]
-
Induction of Apoptosis: The DNA damage triggers a cellular response that can lead to cell cycle arrest and, ultimately, apoptosis.[6]
Comparative Mechanisms of Action
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative PMFs (Nobiletin and Tangeretin) and standard-of-care drugs (Cisplatin and Paclitaxel) in various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Nobiletin | Caco-2 | Colon Cancer | 403.6 (24h), 264 (48h), 40 (72h) | [8] |
| A549 | Lung Cancer | ~150 | [9] | |
| T235, T238 | Anaplastic Thyroid Cancer | ~100 | [10] | |
| Tangeretin | MDA-MB-231 | Breast Cancer | 9 | |
| Cisplatin | A2780/CP70 | Ovarian Cancer | - | [7] |
| T235 | Anaplastic Thyroid Cancer | ~100 | [10] | |
| Paclitaxel (B517696) | HeLa | Cervical Cancer | 0.005 - 0.01 | [10] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to allow for replication and validation of findings.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a PMF or cisplatin) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
MTT Assay Workflow
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of a compound on the migratory capacity of cancer cells.
-
Cell Seeding: Cells are grown to a confluent monolayer in a multi-well plate.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with the test compound or vehicle control.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, 24 hours).
-
Analysis: The rate of wound closure is measured and compared between the treated and control groups to determine the effect of the compound on cell migration.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cancer cells to invade through an extracellular matrix, a key step in metastasis.
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium, with or without the test compound.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated to allow the cells to invade through the matrix and migrate to the lower surface of the insert.
-
Staining and Quantification: Non-invading cells on the upper surface are removed. The invaded cells on the lower surface are fixed, stained, and counted under a microscope.
Safety and Clinical Trial Status
Polymethoxyflavones (Nobiletin):
-
Preclinical Safety: Nobiletin has demonstrated a good safety profile in preclinical studies, with low acute toxicity in rodent models.[11]
-
Clinical Trials: While numerous preclinical studies highlight its potential, there is a lack of extensive clinical trial data for nobiletin as a cancer treatment.[12][13][14][15] More clinical research is needed to establish its safety and efficacy in humans.[16]
Cisplatin:
-
Side Effects: Cisplatin is associated with significant side effects, including nephrotoxicity (kidney damage), neurotoxicity (nerve damage), ototoxicity (hearing loss), and severe nausea and vomiting.[17][18][19][20][21]
-
Clinical Use: Cisplatin is a widely used and effective chemotherapy drug for various cancers, including lung, ovarian, testicular, and bladder cancers.[4][22][23][24][25] Numerous clinical trials have established its role in cancer therapy, often in combination with other drugs.[26][23][24][25]
Conclusion
Polymethoxyflavones, as a class of compounds, demonstrate significant anticancer potential in preclinical studies by targeting multiple pathways involved in cancer progression.[1][2] The illustrative data for nobiletin and tangeretin suggest that PMFs can inhibit cancer cell growth, migration, and invasion. In comparison, the standard-of-care drug cisplatin is a potent cytotoxic agent that primarily acts by inducing DNA damage.[4][5][6]
While PMFs appear to have a more favorable safety profile in preclinical models, their clinical efficacy is yet to be established.[11][16] Cisplatin, despite its well-documented side effects, remains a cornerstone of cancer chemotherapy due to its proven clinical effectiveness.[17][18][19][20][21]
Further research, including in vivo studies and eventually well-designed clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and other PMFs as standalone or adjuvant cancer therapies. The multi-targeted mechanism of action and favorable preliminary safety profile of PMFs make them a compelling area for future drug development in oncology.
References
- 1. Anticancer activities of citrus peel polymethoxyflavones related to angiogenesis and others - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of cisplatin as an anti-cancer drug | GSC Advanced Research and Reviews [gsconlinepress.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin [ouci.dntb.gov.ua]
- 7. Tangeretin Sensitizes Cisplatin-resistant Human Ovarian Cancer Cells through Down-regulation of PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nobiletin is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nobiletin Alone or in Combination with Cisplatin Decreases the Viability of Anaplastic Thyroid Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedicus.gr [biomedicus.gr]
- 11. Nobiletin in Cancer Therapy; Mechanisms and Therapy Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nobiletin as a chemopreventive natural product against cancer, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Nobiletin Uses, Benefits & Dosage [drugs.com]
- 16. Cisplatin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. drugs.com [drugs.com]
- 18. Cisplatin Side Effects & Uses: Intravenous Route Impact Explained [everhope.care]
- 19. Cisplatin (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 20. Cisplatin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 21. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 22. A randomized trial of five cisplatin-containing treatments in patients with metastatic non-small-cell lung cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. S-1 plus cisplatin combination chemotherapy in patients with advanced non-small cell lung cancer: a multi-institutional phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cancernetwork.com [cancernetwork.com]
- 25. Phase II study of paclitaxel and cisplatin in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Facebook [cancer.gov]
A Comparative Guide to the Statistical Validation of Polymethoxy- and Methylenedioxy-Substituted Flavonoids
Disclaimer: Direct research data for 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone is not available in the public domain. This guide provides a comparative analysis of structurally similar polymethoxyflavones (PMFs) and methylenedioxy-substituted flavonoids to offer insights into their potential biological activities and the experimental frameworks used for their validation.
Polymethoxyflavones are a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups, which enhance their metabolic stability and bioavailability. These compounds, often found in citrus peels, have garnered significant interest for their diverse pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] This guide summarizes key research findings and experimental methodologies for validating the bioactivity of these compounds.
Data Presentation: Comparative Biological Activities of Polymethoxyflavones
The following table summarizes the reported biological activities of various polymethoxyflavones, offering a comparative perspective on their potential efficacy.
| Compound Name | Biological Activity | Cell Line/Model | Key Findings (e.g., IC50) |
| Nobiletin | Anti-inflammatory | Mouse microglia (BV-2) | Inhibited LPS-induced NO release and downregulated TNFα and NF-κB.[4] |
| Tangeretin | Anti-inflammatory | Mouse microglia (BV-2) | Inhibited LPS-induced NO release and inflammatory cytokines (IL-1β, IL-6, TNFα) by regulating the JAK2/STAT3 and NF-κB/IκBα pathways.[4] |
| 5-Demethylnobiletin | Anti-inflammatory | Mouse microglia (BV-2) | Inhibited LPS-induced NO release and repressed JAK2 and STAT3 gene expression.[4] |
| 5,3'-Dihydroxy-3,6,7,8,4'-Pentamethoxyflavone | Anticancer (Cytotoxicity) | Triple-negative breast cancer (MDA-MB-231) | Reduced cell viability with an IC50 of 21.27 µM.[5] |
| 4',5'-Dihydroxy-5,7,3'-Trimethoxyflavone | Anticancer (Cytotoxicity) | HER-2+ breast cancer (HCC1954) | Exhibited strong cytotoxicity with an IC50 value of 8.58 µM.[5] |
| 3',4',5-Trihydroxyflavone | Anticancer (Cytotoxicity) | Lung cancer (A549), Breast cancer (MCF-7) | Showed significant activity, particularly against A549 and MCF-7 cell lines.[6] |
| 5-Hydroxy-6,7,8,3',4'-pentamethoxyflavone | Anticancer (Antiproliferative) | Tumor cell lines | Exhibited strong antiproliferative activity.[7] |
Experimental Protocols
The validation of the biological activities of flavonoids involves a range of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, MDA-MB-231) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the flavonoid for a specified period (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[6][8]
-
2. Antioxidant Activity Assays
-
Objective: To measure the radical scavenging or reducing capacity of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol (B129727) is prepared.
-
Different concentrations of the flavonoid are added to the DPPH solution.
-
The mixture is incubated in the dark.
-
The decrease in absorbance is measured at a specific wavelength (e.g., 517 nm). The scavenging activity is calculated based on the reduction in DPPH color.[6]
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
The FRAP reagent is prepared by mixing TPTZ (2,4,6-tripyridyl-s-triazine) solution, FeCl3 solution, and acetate (B1210297) buffer.
-
The flavonoid sample is added to the FRAP reagent.
-
The mixture is incubated.
-
The absorbance of the ferrous-TPTZ complex is measured at a specific wavelength (e.g., 593 nm). The antioxidant capacity is determined from a standard curve of a known antioxidant like Trolox.[9]
-
3. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
-
Objective: To assess the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in stimulated immune cells.
-
Methodology:
-
Cell Culture: Macrophage-like cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are cultured.
-
Stimulation and Treatment: Cells are pre-treated with various concentrations of the flavonoid and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[4][7]
-
Mandatory Visualization
Signaling Pathway for Polymethoxyflavone-Mediated Anti-inflammatory Effects
The diagram below illustrates a generalized signaling pathway through which polymethoxyflavones may exert their anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK pathways.
Experimental Workflow for Cell Viability (MTT) Assay
The following diagram outlines the typical workflow for assessing the cytotoxicity of a flavonoid compound using the MTT assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities [iris.unipa.it]
- 3. researchgate.net [researchgate.net]
- 4. Three Polymethoxyflavones Purified from Ougan (Citrus reticulata Cv. Suavissima) Inhibited LPS-Induced NO Elevation in the Neuroglia BV-2 Cell Line via the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones | MDPI [mdpi.com]
- 7. Polymethoxyflavones in peel of Citrus reticulata 'Chachi' and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]
Safety Operating Guide
Safe Disposal of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone (CAS Number: 82668-93-7), a research-grade flavonoid compound.
In the absence of a specific Safety Data Sheet (SDS) detailing the hazards of this compound, it is imperative to handle and dispose of it as a hazardous chemical waste. This precautionary approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
-
Closed-toe shoes
All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through collection as chemical waste for incineration by a licensed hazardous waste disposal company.
-
Waste Collection:
-
Solid Waste: Collect the pure compound, as well as any grossly contaminated items such as weighing boats or filter paper, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: This compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972).[1] Solutions of this flavone (B191248) should be collected in a designated, sealed, and labeled hazardous waste container for organic solvents. Do not mix with aqueous or incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "82668-93-7."
-
Indicate the approximate concentration and the solvent(s) used for liquid waste.
-
Include the date of waste generation and the name of the generating laboratory or researcher.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat, open flames, and incompatible chemicals.
-
Follow your institution's guidelines for the maximum allowable storage time and quantity of hazardous waste in a satellite accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
III. Management of Spills and Contaminated Materials
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit for organic solvents) to contain the substance.
-
Clean-up:
-
Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (such as ethanol (B145695) or acetone), followed by a soap and water wash.
-
Collect all cleaning materials as hazardous waste.
-
-
Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residues of the flavone.
-
Collect the initial rinsate as hazardous organic waste.
-
Subsequent washes with soap and water can typically be disposed of down the sanitary sewer, in accordance with local regulations.
-
IV. Quantitative Data Summary
While specific quantitative data for the disposal of this particular flavone is not available, general guidelines for laboratory chemical waste apply. The following table summarizes key quantitative parameters for consideration.
| Parameter | Guideline | Source |
| Waste Container Size | Typically ranges from 1 L to 20 L for liquid waste and smaller, wide-mouth containers for solid waste. | General Laboratory Practice |
| Satellite Accumulation | Maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. Check with your institution's EHS for specific limits. | U.S. Environmental Protection Agency (EPA) and institutional policies. |
| pH for Aqueous Waste | Not applicable for this compound as it should be disposed of as organic waste. In general, aqueous waste should be between pH 5.5 and 9.5 for sewer disposal. | General Laboratory Practice |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of the specified flavone compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste management policies and guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
